(R)-Pralatrexate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031315 | |
| Record name | Pralatrexate, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320211-70-8 | |
| Record name | Pralatrexate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralatrexate, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALATREXATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CY33O2XLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Pralatrexate in T-Cell Lymphoma: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pralatrexate, a potent antifolate, has emerged as a significant therapeutic agent in the management of relapsed or refractory peripheral T-cell lymphoma (PTCL). Its efficacy is rooted in a multi-faceted mechanism of action that leverages the unique biology of cancer cells, particularly their reliance on folate metabolism for proliferation. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of (R)-Pralatrexate treatment in T-cell lymphoma. We will dissect its superior transport into tumor cells via the reduced folate carrier-1 (RFC-1), its enhanced intracellular retention through polyglutamylation by folylpolyglutamate synthetase (FPGS), and its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the key pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: A Three-Pronged Attack
Pralatrexate is a 10-deazaaminopterin analogue of methotrexate, administered as a racemic mixture of (R) and (S) diastereomers.[1] Its mechanism of action can be understood through three critical steps that collectively lead to the targeted disruption of DNA synthesis in rapidly dividing T-cell lymphoma cells.
Enhanced Cellular Uptake via Reduced Folate Carrier-1 (RFC-1)
The journey of pralatrexate into the cancer cell is primarily mediated by the reduced folate carrier-1 (RFC-1), a transmembrane protein responsible for the transport of folates and antifolates.[2] Pralatrexate was specifically designed to have a significantly higher affinity for RFC-1 compared to methotrexate.[1][2] This enhanced affinity results in a more efficient and rapid internalization of the drug into tumor cells, which often overexpress RFC-1 to meet their high demand for folates.[2]
Intracellular Retention through Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)
Once inside the cell, pralatrexate is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS).[1][2] FPGS catalyzes the addition of multiple glutamate residues to the pralatrexate molecule, a process known as polyglutamylation.[1][2] These polyglutamated forms of pralatrexate are larger and more negatively charged, leading to their prolonged intracellular retention as they are poor substrates for efflux transporters.[1][2][3] This extended intracellular half-life ensures sustained inhibition of its target enzyme.
Potent Inhibition of Dihydrofolate Reductase (DHFR)
The primary intracellular target of pralatrexate and its polyglutamated forms is dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] By potently inhibiting DHFR, pralatrexate depletes the intracellular pool of THF, leading to a shutdown of DNA synthesis and repair.[4] This ultimately triggers cell cycle arrest and apoptosis (programmed cell death) in rapidly proliferating cancer cells.[1]
Quantitative Data Summary
The superior efficacy of pralatrexate over older antifolates like methotrexate is supported by quantitative biochemical and clinical data.
| Parameter | Pralatrexate | Methotrexate | Reference |
| DHFR Inhibition (Ki) | 45 nM | 26 nM | [6] |
| RFC-1 Affinity (Km) | 0.3 µmol/L | 4.8 µmol/L | [1][2][7] |
| RFC-1 Transport Rate (Vmax/Km) | 12.6 | 0.9 | [1][2] |
| FPGS Affinity (Km) | 5.9 µmol/l | 32.3 µmol/l | [7] |
Ki: Inhibition constant; a lower value indicates stronger inhibition. Km: Michaelis constant; a lower value indicates higher affinity of the substrate for the enzyme/transporter.
| Clinical Trial (PROPEL Study) | Result | Reference |
| Overall Response Rate (ORR) | 29% | [3] |
| Complete Response (CR) | 11% | |
| Partial Response (PR) | 18% | |
| Median Duration of Response | 10.1 months | |
| Median Progression-Free Survival | 3.5 months | |
| Median Overall Survival | 14.5 months |
Data from the pivotal PROPEL study in patients with relapsed or refractory peripheral T-cell lymphoma.
A pooled analysis of four single-agent studies in patients with relapsed/refractory PTCL showed an objective response rate of 40.7%, a median duration of response of 9.1 months, a median progression-free survival of 4.6 months, and a median overall survival of 16.3 months.[8][9]
Signaling Pathways and Experimental Workflows
Pralatrexate Mechanism of Action Pathway
Caption: Pralatrexate enters the cell via RFC-1, is polyglutamylated by FPGS, and inhibits DHFR.
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for determining the inhibitory constant (Ki) of this compound on DHFR.
Experimental Workflow: RFC-1 Transport Assay
Caption: Workflow for assessing this compound transport kinetics via RFC-1.
Detailed Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for DHFR activity.[2][10][11][12]
-
Objective: To determine the inhibitory potency (Ki) of this compound on recombinant human DHFR.
-
Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The enzymatic activity is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.
-
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
DHF solution (final concentration, e.g., 50 µM)
-
NADPH solution (final concentration, e.g., 100 µM)
-
This compound dilution or vehicle control
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of DHFR enzyme to each well.
-
Immediately begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each concentration of this compound.
-
Plot the initial velocity against the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate.
-
Reduced Folate Carrier-1 (RFC-1) Mediated Transport Assay
This protocol is based on radiolabeled substrate uptake assays.[13][14][15]
-
Objective: To determine the kinetics (Km and Vmax) of this compound transport via RFC-1 in T-cell lymphoma cells.
-
Principle: The rate of uptake of radiolabeled this compound into cells is measured over time.
-
Materials:
-
T-cell lymphoma cell line (e.g., CCRF-CEM, which expresses high levels of RFC-1)
-
Radiolabeled this compound (e.g., [3H]-(R)-Pralatrexate)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Ice-cold stop solution (e.g., PBS with 10 mM unlabeled methotrexate)
-
Cell lysis buffer
-
Liquid scintillation cocktail and counter
-
-
Procedure:
-
Plate T-cell lymphoma cells in a multi-well plate and grow to a desired density.
-
Wash the cells with pre-warmed transport buffer.
-
Initiate the transport assay by adding transport buffer containing various concentrations of radiolabeled this compound. For competition assays, include a high concentration of an unlabeled RFC-1 substrate (e.g., methotrexate) to determine non-specific uptake.
-
Incubate the cells at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the transport by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold stop solution.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from the total uptake to obtain the specific uptake at each concentration of this compound.
-
Plot the initial rate of specific uptake against the this compound concentration.
-
Determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity) of transport by fitting the data to the Michaelis-Menten equation.
-
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This protocol is based on the incorporation of radiolabeled glutamate into a folate substrate.[16][17][18][19][20]
-
Objective: To measure the activity of FPGS in T-cell lymphoma cell lysates by quantifying the formation of polyglutamated this compound.
-
Principle: Cell lysates containing FPGS are incubated with this compound and radiolabeled glutamic acid. The incorporation of the radiolabel into polyglutamated products is measured.
-
Materials:
-
T-cell lymphoma cells
-
Cell lysis buffer
-
This compound
-
L-[3H]glutamic acid
-
ATP and MgCl2
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Liquid scintillation cocktail and counter
-
-
Procedure:
-
Prepare a cell lysate from T-cell lymphoma cells.
-
Set up a reaction mixture containing reaction buffer, ATP, MgCl2, this compound, and L-[3H]glutamic acid.
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins and polyglutamated products.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters extensively with TCA and ethanol to remove unincorporated L-[3H]glutamic acid.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the amount of incorporated L-[3H]glutamic acid based on the specific activity of the radiolabel.
-
Express the FPGS activity as pmol of glutamate incorporated per mg of protein per hour.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[4][21][22]
-
Objective: To determine the cytotoxic effect of this compound on T-cell lymphoma cell lines and to calculate the IC50 value.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
T-cell lymphoma cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed T-cell lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of this compound to the wells. Include vehicle-treated wells as a control.
-
Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Stereospecificity of Pralatrexate
Pralatrexate is administered as a racemic mixture of two diastereomers, (R)- and (S)-10-propargyl-10-deazaaminopterin.[1] While much of the literature discusses the properties of the racemic mixture, there is evidence of stereoselective pharmacokinetics. In human plasma, the (S)-diastereomer has a larger steady-state volume of distribution (105 L) compared to the (R)-diastereomer (37 L).[1] Furthermore, the systemic clearance of the (S)-diastereomer is higher (417 mL/min) than that of the (R)-diastereomer (191 mL/min).[1] The biological basis for this stereoselective disposition is not fully elucidated but suggests that the two diastereomers may interact differently with transporters, enzymes, or plasma proteins.[23] Further research is warranted to fully understand the contribution of each diastereomer to the overall efficacy and toxicity profile of pralatrexate.
Conclusion
The mechanism of action of this compound in T-cell lymphoma is a testament to rational drug design, exploiting key biological differences between malignant and normal cells. Its high affinity for the RFC-1 transporter and its efficient intracellular polyglutamylation lead to its accumulation within cancer cells, where it potently inhibits DHFR, a cornerstone of DNA synthesis. This comprehensive guide, with its detailed protocols and quantitative data, serves as a valuable resource for researchers and clinicians working to further understand and optimize the use of this important therapeutic agent in the fight against T-cell lymphoma. The observed stereospecific pharmacokinetics of the (R) and (S) diastereomers opens new avenues for investigation, potentially leading to the development of even more targeted and effective antifolate therapies in the future.
References
- 1. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pralatrexate | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Pooled analysis of pralatrexate single-agent studies in patients with relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. assaygenie.com [assaygenie.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. bioivt.com [bioivt.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. A microassay for mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In situ autoradiographic detection of folylpolyglutamate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In situ autoradiographic detection of folylpolyglutamate synthetase activity (Journal Article) | OSTI.GOV [osti.gov]
- 19. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]
- 20. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. broadpharm.com [broadpharm.com]
- 23. tga.gov.au [tga.gov.au]
(R)-Pralatrexate's Interaction with Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (R)-Pralatrexate to its target enzyme, dihydrofolate reductase (DHFR). Pralatrexate, an antifolate chemotherapeutic agent, is a potent inhibitor of DHFR, a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular replication. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive resource for professionals in the field of drug development and oncology research.
Pralatrexate is commercially available as a racemic mixture of two diastereomers, (R)- and (S)- at the C10 position. While distinct pharmacokinetic profiles for each diastereomer have been observed, specific binding affinity data for the individual (R)- and (S)-enantiomers are not extensively reported in publicly available literature. Therefore, the data presented herein pertains to the pralatrexate mixture.
Quantitative Analysis of Pralatrexate Binding to DHFR
The binding affinity of pralatrexate to DHFR has been determined in various studies, yielding a range of inhibition constants (Ki). This variability may be attributed to different experimental conditions, including the source of the DHFR enzyme and the specific assay methodology employed. The table below summarizes the key quantitative findings.
| Compound | Enzyme Source | Assay Type | Binding Affinity (Ki) | Reference |
| Pralatrexate | Recombinant Human DHFR | Spectrophotometric Enzyme Inhibition Assay | 45 nM (apparent Ki) | [1] |
| Pralatrexate | Not Specified | Not Specified | 13.4 pM | [2] |
| Methotrexate | Recombinant Human DHFR | Spectrophotometric Enzyme Inhibition Assay | 26 nM (apparent Ki) | [1] |
| Pemetrexed | Recombinant Human DHFR | Spectrophotometric Enzyme Inhibition Assay | >200 nM (apparent Ki) | [1] |
Experimental Protocol: Spectrophotometric DHFR Enzyme Inhibition Assay
The determination of the inhibition constant (Ki) of pralatrexate for DHFR is commonly performed using a spectrophotometric enzyme inhibition assay. This method measures the rate of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human Dihydrofolate Reductase (DHFR)
-
Pralatrexate
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHFR in assay buffer.
-
Prepare serial dilutions of pralatrexate in assay buffer to achieve a range of final concentrations for the assay.
-
Prepare stock solutions of DHF and NADPH in assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate or in cuvettes, add the assay buffer, DHFR enzyme, and varying concentrations of pralatrexate.
-
Include control wells containing the enzyme and buffer without the inhibitor.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes) to allow for the binding of pralatrexate to the DHFR enzyme to reach equilibrium.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding DHF and NADPH to each well.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a set period in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocities against the corresponding pralatrexate concentrations.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curve.
-
Calculate the apparent inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (DHF) and its Michaelis-Menten constant (Km).
-
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
References
(R)-Pralatrexate vs. (S)-Pralatrexate: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pralatrexate, a potent antifolate chemotherapeutic agent, is clinically administered as a 1:1 racemic mixture of its two diastereomers, (R)-Pralatrexate and (S)-Pralatrexate. While the therapeutic efficacy of the racemic mixture is well-documented, a comprehensive, head-to-head comparison of the biological activities of the individual stereoisomers is not extensively available in publicly accessible literature. This guide synthesizes the current understanding of pralatrexate's mechanism of action and provides a detailed analysis of the known pharmacokinetic differences between its (R) and (S) diastereomers. Although direct comparative data on the in vitro and in vivo anti-tumor efficacy of the individual stereoisomers remains limited, this document aims to provide a foundational understanding for researchers in the field.
Introduction to Pralatrexate
Pralatrexate is a 10-deazaaminopterin analogue of methotrexate designed for enhanced cellular uptake and intracellular polyglutamylation, leading to improved anti-tumor activity.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication.[1][2] Pralatrexate's superior efficacy over older antifolates like methotrexate is attributed to its higher affinity for the reduced folate carrier 1 (RFC-1) and its more efficient polyglutamylation by folylpolyglutamate synthetase (FPGS), resulting in greater intracellular accumulation and retention.[3][4]
Comparative Pharmacokinetics of (R)- and (S)-Pralatrexate
While data on the differential biological efficacy is scarce, pharmacokinetic studies have revealed significant differences in the disposition of the (R) and (S) diastereomers of pralatrexate. These differences underscore the stereoselective nature of its interaction with biological systems.
| Pharmacokinetic Parameter | This compound | (S)-Pralatrexate | Reference(s) |
| Steady-State Volume of Distribution (Vdss) | 37 L | 105 L | [5] |
| Systemic Clearance (CL) | 191 mL/min | 417 mL/min | [5] |
The data clearly indicates that the (S)-diastereomer has a larger volume of distribution and is cleared more rapidly from the systemic circulation compared to the (R)-diastereomer. This suggests that the two stereoisomers may have different tissue distribution profiles and elimination pathways.
Biological Activity of Racemic Pralatrexate
In the absence of specific data for the individual stereoisomers, the biological activity of the racemic mixture provides insight into the overall therapeutic potential of the drug.
Dihydrofolate Reductase (DHFR) Inhibition
Pralatrexate is a potent inhibitor of human DHFR, a key target in cancer chemotherapy.
| Compound | Apparent Kᵢ for DHFR Inhibition (nM) | Reference(s) |
| Pralatrexate (racemic) | 45 | [1][6] |
| Methotrexate | 26 | [1][6] |
| Pemetrexed | >200 | [1][6] |
In Vitro Cytotoxicity
Racemic pralatrexate has demonstrated potent cytotoxic activity against a range of cancer cell lines, often exhibiting significantly lower IC50 values than methotrexate.
| Cell Line | Histology | Pralatrexate IC₅₀ (nM) | Methotrexate IC₅₀ (nM) | Reference(s) |
| HT | Diffuse Large B-cell Lymphoma | 3.0 ± 0.4 | 35 ± 5 | [3] |
| RL | Transformed Follicular Lymphoma | Not specified | Not specified | [3] |
| Hs445 | Hodgkin's Disease | 1.6 ± 0.08 | 32 ± 2.2 | [3] |
| Raji | Burkitt's Lymphoma | 3-5 | 30-50 | [4] |
| SKI-DLBCL-1 | Diffuse Large B-cell Lymphoma | 3-5 | 30-50 | [4] |
| Neuroblastoma Cell Lines (BE(2)-C, CHP-212, LAN-1, SK-N-AS) | Neuroblastoma | ~10-fold lower than methotrexate | Not specified | [7] |
Experimental Protocols
DHFR Inhibition Assay
The inhibitory activity of pralatrexate against recombinant human DHFR can be quantified using a spectrophotometric assay.[1][6]
Caption: Workflow for determining the DHFR inhibition constant (Ki).
Methodology:
-
A reaction mixture containing recombinant human DHFR, its substrate dihydrofolate, and the cofactor NADPH is prepared.
-
Varying concentrations of the antifolate inhibitor (e.g., pralatrexate) are added to the mixture.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
The initial reaction velocities at different substrate and inhibitor concentrations are used to calculate the apparent inhibition constant (Ki) through kinetic modeling (e.g., Michaelis-Menten kinetics).[1][6]
Cellular Uptake and Polyglutamylation Assay
The cellular uptake and subsequent polyglutamylation of pralatrexate can be assessed using radiolabeled compounds.[1]
References
- 1. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II-I-II Study of Two Different Doses and Schedules of Pralatrexate, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Structural Analysis of (R)-Pralatrexate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralatrexate, a potent antifolate chemotherapeutic agent, is a pivotal tool in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). Structurally, it is a 10-deazaaminopterin analog of methotrexate, distinguished by a propargyl group at the C10 position.[1][2] Commercially and for clinical studies, Pralatrexate is utilized as a racemic mixture of its (R) and (S) diastereomers at the chiral center created by this substitution.[1] This guide provides a comprehensive structural analysis of Pralatrexate, with a specific focus on the (R)-enantiomer where information is available. However, it is critical to note that the majority of publicly accessible structural data pertains to the diastereomeric mixture. To date, a definitive structural elucidation of the isolated (R)-Pralatrexate isomer through techniques such as single-crystal X-ray diffraction has not been reported in the literature.
This document summarizes available quantitative structural data, outlines relevant experimental protocols for structural and functional analysis, and presents key molecular pathways and experimental workflows in visually intuitive diagrams.
Molecular Structure and Physicochemical Properties
Pralatrexate is chemically designated as (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid.[3] Its structure is presented in comparison to its parent compound, methotrexate.
Key Structural Features:
-
Pteridine Ring: Essential for binding to dihydrofolate reductase (DHFR).
-
p-Aminobenzoyl Glutamate Side Chain: Facilitates cellular uptake and polyglutamation.
-
Propargyl Group at C10: This key modification distinguishes Pralatrexate from methotrexate and is responsible for the creation of a chiral center, resulting in (R) and (S) diastereomers.[1]
Quantitative Structural Data
While a crystal structure for the isolated this compound is not available, structural data for crystalline forms of the racemic mixture have been reported. The following tables summarize the X-ray Powder Diffraction (XRPD) and solid-state Carbon-13 Nuclear Magnetic Resonance (¹³C ssNMR) data for three polymorphic forms of Pralatrexate.[4]
Table 1: X-ray Powder Diffraction (XRPD) Data for Pralatrexate Crystalline Forms [4]
| Form | Characteristic Peaks (2θ ± 0.2°) |
| A | 8.7, 12.3, 15.2, 19.2, 21.9 |
| B | Not explicitly defined with a primary set of peaks in the source. |
| C | 8.5, 12.5, 13.1, 22.2, 24.0 |
Table 2: Solid-State ¹³C NMR Chemical Shifts for Pralatrexate Crystalline Forms [4]
| Form | Characteristic Chemical Shifts (ppm ± 0.2 ppm) |
| A | 25.1, 35.9, 53.2, 122.0, 146.8 |
| B | Not explicitly defined with a primary set of peaks in the source. |
| C | 42.0, 44.6, 132.5, 153.1, 180.1 |
Experimental Protocols
X-ray Powder Diffraction (XRPD) for Polymorph Screening
Objective: To identify and differentiate crystalline forms (polymorphs) of Pralatrexate.
Methodology:
-
Sample Preparation: A small amount of the Pralatrexate powder is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection:
-
The sample is irradiated with monochromatic X-rays at a controlled temperature.
-
The detector scans a range of 2θ angles (typically from 5° to 40°) to measure the intensity of the diffracted X-rays.
-
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique "fingerprint" for the crystalline form. The positions and relative intensities of the diffraction peaks are used to identify the polymorph.
Solid-State ¹³C Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Objective: To obtain information about the local chemical environment of the carbon atoms in the solid state, providing another method to distinguish polymorphs.
Methodology:
-
Sample Preparation: The Pralatrexate powder is packed into a zirconia rotor.
-
Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength is used.
-
Data Acquisition:
-
The rotor is spun at a high speed at the "magic angle" (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.
-
Cross-polarization (CP) from ¹H to ¹³C is typically used to enhance the signal of the low-abundance ¹³C nuclei.
-
-
Data Analysis: The resulting ¹³C ssNMR spectrum shows a series of peaks, with the chemical shift of each peak corresponding to a specific carbon atom in the molecule. Differences in the crystal packing of polymorphs will result in variations in the chemical shifts.
Chiral Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate the (R) and (S) diastereomers of Pralatrexate for individual characterization.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. The choice of CSP depends on the specific properties of the Pralatrexate molecule. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[5][6]
-
Mobile Phase Optimization: A systematic approach is used to find the optimal mobile phase composition, which typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol). The ratio of these solvents is adjusted to achieve the best separation.[7]
-
Detection: A UV detector is commonly used to monitor the elution of the diastereomers.
-
Fraction Collection: Once the separation method is optimized, the individual fractions corresponding to the (R) and (S) isomers can be collected for further analysis.
Visualized Signaling Pathway and Experimental Workflows
Mechanism of Action of Pralatrexate
Pralatrexate exerts its cytotoxic effects by disrupting folate-dependent metabolic processes essential for cell replication. The following diagram illustrates the key steps in its mechanism of action.
Caption: Pralatrexate cellular uptake and mechanism of action.
Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound like Pralatrexate.
Caption: Workflow for determining Pralatrexate cytotoxicity using the MTT assay.
Logical Relationship: Development of Pralatrexate Resistance
Understanding the mechanisms by which cancer cells develop resistance to Pralatrexate is crucial for improving its therapeutic efficacy. The following diagram illustrates the key molecular changes that can lead to resistance.
Caption: Key mechanisms leading to the development of Pralatrexate resistance.
Conclusion
The structural analysis of Pralatrexate reveals a molecule rationally designed to improve upon the therapeutic index of its predecessor, methotrexate. While comprehensive structural data for the isolated this compound isomer remains elusive, the analysis of the racemic mixture provides valuable insights into its solid-state properties. The provided experimental protocols offer a foundation for the characterization of Pralatrexate and the evaluation of its biological activity. The visualized diagrams of its mechanism of action and potential resistance pathways serve as concise tools for understanding its pharmacology. Further research focusing on the stereospecific synthesis and structural elucidation of the (R)- and (S)-isomers will be instrumental in refining our understanding of Pralatrexate's structure-activity relationship and may pave the way for the development of even more effective antifolate therapies.
References
- 1. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pralatrexate | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2012061469A2 - Crystalline forms of pralatrexate - Google Patents [patents.google.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
The Pharmacokinetic Profile of (R)-Pralatrexate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralatrexate, a folate analog metabolic inhibitor, is a chemotherapeutic agent approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). It is administered as a 1:1 racemic mixture of two diastereomers, (R)-Pralatrexate (PDX-10b) and (S)-Pralatrexate (PDX-10a). Understanding the distinct pharmacokinetic (PK) properties of each diastereomer is crucial for optimizing therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics of the this compound diastereomer, including quantitative data, detailed experimental protocols, and visualizations of key processes.
Pharmacokinetic Parameters of this compound
The pharmacokinetic properties of the (R)- and (S)-diastereomers of pralatrexate have been characterized in clinical trials. Following intravenous administration, both diastereomers exhibit a multiphasic decline in plasma concentrations. The pharmacokinetic parameters are determined using non-compartmental analysis (NCA).
Table 1: Comparative Pharmacokinetic Parameters of Pralatrexate Diastereomers in Humans
| Parameter | This compound | (S)-Pralatrexate | Reference(s) |
| Total Systemic Clearance (CL) | 191 mL/min | 417 mL/min | [1] |
| Steady-State Volume of Distribution (Vss) | 37 L | 105 L | [1] |
Note: Data are derived from clinical studies in patients with relapsed or refractory peripheral T-cell lymphoma receiving pralatrexate at a dose of 30 mg/m².
Experimental Protocols
A validated, stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous determination of (R)- and (S)-pralatrexate in biological matrices such as plasma and urine.
Bioanalytical Method: Chiral LC-MS/MS
While specific, detailed protocols from individual studies are often proprietary, a general methodology can be outlined based on standard practices for chiral separations and bioanalytical method validation guidelines from regulatory agencies like the FDA and EMA.
1. Sample Preparation:
-
Matrix: Human plasma collected in K2EDTA tubes.
-
Procedure: Protein precipitation is a common technique. A known volume of plasma (e.g., 100 µL) is mixed with a precipitating agent (e.g., acetonitrile or methanol containing an internal standard) to remove proteins.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and may be further diluted or directly injected into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral Column: A chiral stationary phase is essential for the separation of the diastereomers. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The specific gradient or isocratic conditions are optimized to achieve baseline separation of the two diastereomers.
-
Flow Rate: Typically in the range of 0.2 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for this type of molecule.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, (S)-pralatrexate, and the internal standard are monitored.
4. Method Validation:
-
The bioanalytical method is validated according to regulatory guidelines, assessing parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analytes under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[2][3][4][5]
1. Software:
-
Industry-standard software such as Phoenix® WinNonlin® is utilized for NCA.[6]
2. Key Parameters Calculated:
-
Maximum Plasma Concentration (Cmax) and Time to Cmax (Tmax): Determined directly from the observed data.
-
Area Under the Plasma Concentration-Time Curve (AUC): Calculated using the linear trapezoidal rule for ascending concentrations and the logarithmic trapezoidal rule for descending concentrations. AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) are determined.
-
Terminal Elimination Rate Constant (λz): Estimated by linear regression of the terminal log-linear portion of the plasma concentration-time curve.
-
Terminal Half-Life (t½): Calculated as 0.693/λz.
-
Total Systemic Clearance (CL): Calculated as Dose/AUC0-inf.
-
Steady-State Volume of Distribution (Vss): Calculated as (AUMC0-inf/AUC0-inf) * CL, where AUMC is the area under the first moment curve.
Visualizations
Signaling Pathway: Pralatrexate's Mechanism of Action
Pralatrexate is a folate analog that inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to cell death.
References
- 1. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of pralatrexate for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. Non-compartmental Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(R)-Pralatrexate: A Technical Guide to a Novel Folate Analog Metabolic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pralatrexate, the biologically active diastereomer of pralatrexate, is a potent folate analog metabolic inhibitor. It was rationally designed for enhanced cellular uptake and intracellular retention in tumor cells, leading to a more effective disruption of DNA synthesis and induction of apoptosis compared to older antifolates like methotrexate.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data for this compound.
Core Mechanism of Action
This compound exerts its cytotoxic effects by targeting the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.[4][5] Its mechanism involves a three-pronged attack on cancer cells:
-
Enhanced Cellular Uptake: this compound is specifically designed for efficient transport into tumor cells via the Reduced Folate Carrier 1 (RFC-1), a protein often overexpressed in malignant cells.[1][6] It exhibits a significantly higher affinity for RFC-1 compared to methotrexate, leading to greater intracellular accumulation.[7]
-
Increased Intracellular Retention: Once inside the cell, this compound is a superior substrate for folylpolyglutamate synthetase (FPGS) compared to methotrexate.[6][7] FPGS catalyzes the addition of glutamate residues to the drug molecule, a process known as polyglutamylation. These polyglutamated forms are larger, negatively charged molecules that are effectively trapped within the cell, leading to a prolonged duration of action.[8]
-
Potent Dihydrofolate Reductase (DHFR) Inhibition: The primary intracellular target of this compound is Dihydrofolate Reductase (DHFR), a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[9][10][11] THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA. By potently inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[4][5]
Signaling Pathways and Cellular Consequences
The inhibition of DHFR by this compound sets off a cascade of events within the cancer cell, primarily affecting pathways related to cell proliferation and survival.
Data Presentation
Table 1: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)
| Compound | Apparent Ki (nM) for human DHFR | Reference(s) |
| This compound | 45 | [9][10] |
| Methotrexate | 26 | [9][10] |
| Pemetrexed | >200 | [9][10] |
Table 2: Comparative Cellular Uptake and Polyglutamylation Efficiency
| Parameter | This compound | Methotrexate | Reference(s) |
| RFC-1 Km (µmol/L) | 0.3 | 4.8 | [7] |
| RFC-1 Vmax/Km (rate of transport) | 12.6 | 0.9 | [7] |
| Relative Cellular Uptake | ~15-fold higher | 1-fold | [6] |
| Polyglutamylation | Efficiently polyglutamated | Negligible polyglutamylation in some models | [6] |
Table 3: In Vitro Cytotoxicity (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Methotrexate IC50 (nM) | Pemetrexed IC50 (nM) | Reference(s) |
| H9 | T-cell Lymphoma | 3.3 | 6.4 | - | [4] |
| H9-12 (PDX-Resistant) | T-cell Lymphoma | 34 | 170.2 | - | [4] |
| H9-200 (PDX-Resistant) | T-cell Lymphoma | >1000 | 4073 | - | [4] |
| HeLa | Cervical Cancer | 7 (continuous exposure) | 180 (continuous exposure) | - | [6] |
| HeLa | Cervical Cancer | 80 (6-hour exposure) | 30,000 (6-hour exposure) | - | [6] |
| H2052 | Mesothelioma | 0.625 (24-hour exposure) | 80 (24-hour exposure) | - | [12] |
Table 4: Pharmacokinetic Parameters of Pralatrexate in Patients with PTCL
| Parameter | Value | Reference(s) |
| Administration | 30 mg/m² IV push over 3-5 minutes, once weekly for 6 weeks in 7-week cycles | [2] |
| Mean Cmax | 5.8 µg/mL | |
| Mean AUC(0-∞) | 268 µg/mL·min | |
| Volume of Distribution (Vdss) | S-diastereomer: 105 L; R-diastereomer: 37 L | |
| Plasma Protein Binding | ~65% | |
| Metabolism | Not significantly metabolized by CYP450 enzymes | [13] |
| Elimination | ~34% excreted unchanged in urine | |
| Terminal Half-life (t1/2) | 12-18 hours | [8] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
This compound and other inhibitors
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DHFR Assay Buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the inhibitor solution to each well.
-
Initiate the reaction by adding recombinant human DHFR to each well.
-
Immediately before reading, add the DHF substrate to all wells.
-
Measure the decrease in absorbance at 340 nm every 15-30 seconds for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Determine the apparent inhibition constant (Ki app) by plotting the initial velocities against inhibitor concentrations and fitting the data to an appropriate inhibition model.[9]
Cellular Uptake and Polyglutamylation Assay using Radiolabeled Pralatrexate
This method quantifies the influx and subsequent intracellular metabolism of this compound using a radiolabeled form of the drug.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460, HeLa)
-
Cell culture medium and supplements
-
[3H]-(R)-Pralatrexate
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter
-
High-performance liquid chromatography (HPLC) system for metabolite analysis
Procedure for Cellular Uptake:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with a known concentration of [3H]-(R)-Pralatrexate in culture medium for various time points.
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Plot the intracellular radioactivity over time to determine the rate of uptake.[6][14]
Procedure for Polyglutamylation Analysis:
-
Following incubation with [3H]-(R)-Pralatrexate, lyse the cells and extract the intracellular contents.
-
Separate the parent drug from its polyglutamated metabolites using HPLC.
-
Quantify the amount of radioactivity in the fractions corresponding to the parent drug and each polyglutamated form.
-
Express the extent of polyglutamylation as a percentage of the total intracellular drug.[6]
Experimental and Preclinical Workflow
The evaluation of a novel antifolate like this compound typically follows a structured workflow from initial in vitro characterization to in vivo efficacy studies.
Conclusion
This compound represents a significant advancement in antifolate chemotherapy, demonstrating superior preclinical and clinical activity in certain malignancies, particularly T-cell lymphomas.[8][15] Its rational design, leading to enhanced cellular uptake and retention, and potent inhibition of DHFR, provides a clear mechanistic basis for its improved therapeutic index compared to older antifolates. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of metabolic inhibitors. Further research into mechanisms of resistance and combination therapies will continue to refine the clinical application of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical pharmacologic evaluation of pralatrexate and romidepsin confirms potent synergy of the combination in a murine model of human T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The membrane transport and polyglutamation of pralatrexate, a new-generation dihydrofolate reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of pralatrexate for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cancercareontario.ca [cancercareontario.ca]
- 14. The anti-tumor activity of pralatrexate (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pralatrexate: an emerging new agent with activity in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Polyglutamylation of (R)-Pralatrexate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralatrexate, a potent inhibitor of dihydrofolate reductase (DHFR), represents a significant advancement in antifolate chemotherapy, particularly for peripheral T-cell lymphoma.[1] A key determinant of its enhanced efficacy compared to older antifolates like methotrexate (MTX) is its efficient intracellular polyglutamylation.[2] This process, catalyzed by the enzyme folylpolyglutamyl synthase (FPGS), involves the addition of multiple glutamate residues to the drug molecule.[3] This modification leads to prolonged intracellular retention and increased inhibitory potency against target enzymes, thereby augmenting its cytotoxic effects.[1][3] This technical guide provides an in-depth overview of the intracellular polyglutamylation of the (R)-diastereomer of pralatrexate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.
Biochemical Pathway of Pralatrexate Polyglutamylation
Pralatrexate is actively transported into cancer cells primarily via the reduced folate carrier (RFC).[4][5] Once inside the cell, it undergoes sequential addition of glutamate residues, a reaction mediated by FPGS.[5] The resulting polyglutamylated forms of pralatrexate are more effective inhibitors of DHFR and are retained within the cell for longer periods due to their increased size and negative charge, which prevents their efflux.[1][3] This enhanced retention is a critical factor in the superior efficacy of pralatrexate, especially with transient drug exposure.[2][6]
Quantitative Data Summary
The superior pharmacological profile of pralatrexate over methotrexate is underpinned by significant differences in their interaction with cellular transport and metabolic machinery. The following tables summarize the key quantitative parameters reported in the literature.
Table 1: Kinetic Parameters for Cellular Uptake via Reduced Folate Carrier (RFC)
| Compound | Cell Line | Parameter | Value | Reference |
| Pralatrexate | HeLa | Influx Kt | 0.52 µM | [2][6] |
| Pralatrexate | - | Km | 0.3 µmol/L | [3][5] |
| Methotrexate | HeLa | Influx Ki | ~5.2 µM | [2][6] |
| Methotrexate | - | Km | 4.8 µmol/L | [3][5] |
| Pralatrexate | - | Vmax/Km | 12.6 | [3][5] |
| Methotrexate | - | Vmax/Km | 0.9 | [3][5] |
Kt and Ki values were determined in HeLa cells expressing RFC. Km and Vmax/Km values are also reported, indicating pralatrexate has a much higher influx rate than methotrexate.[2][3][5][6]
Table 2: Kinetic Parameters for Polyglutamylation by Folylpolyglutamyl Synthase (FPGS)
| Compound | Parameter | Value | Reference |
| Pralatrexate | Km | 5.9 µmol/L | [5] |
| Methotrexate | Km | 32.3 µmol/L | [5] |
| Pralatrexate | Vmax/Km | 23.2 | [5] |
| Methotrexate | Vmax/Km | 2.2 | [5] |
These data indicate that pralatrexate is a significantly better substrate for FPGS than methotrexate, leading to more efficient polyglutamylation.[5]
Table 3: Intracellular Distribution of Pralatrexate Polyglutamates
| Cell Line | Treatment Conditions | Polyglutamate Form | Percentage of Intracellular Drug | Reference |
| HeLa | 0.5 µM Pralatrexate for 6h | Total Polyglutamates | ~80% | [2][6] |
| HeLa | 0.5 µM Pralatrexate for 6h | Tetraglutamate (Glu4) | Predominant form | [2][6] |
| NCI-H460 | Radiolabeled Pralatrexate | Polyglutamylated species | Significantly greater than MTX | [7][8] |
Studies in HeLa cells show that after a 6-hour exposure, the majority of intracellular pralatrexate is in its polyglutamylated forms, with the tetraglutamate being the most abundant.[2][6] In contrast, negligible formation of methotrexate polyglutamates was observed under similar conditions.[2][6] In NCI-H460 non-small cell lung cancer cells, a significantly greater proportion of radiolabeled pralatrexate was polyglutamylated compared to methotrexate and pemetrexed.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of pralatrexate polyglutamylation.
Cell Culture and Drug Treatment
-
Cell Lines: HeLa cells, specifically those engineered to express either the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), and NCI-H460 non-small cell lung cancer cells are commonly used.[2][6][7]
-
Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: For polyglutamylation studies, cells are exposed to a specific concentration of pralatrexate (e.g., 0.5 µM) for a defined period (e.g., 6 hours).[2][6] For comparative analysis, parallel experiments with methotrexate are conducted.
Radiolabeling and Cellular Uptake Assays
-
Radiolabeled Drug: [3H]pralatrexate is used to trace the drug's transport and metabolism.[2][6]
-
Uptake Measurement:
-
Cells are seeded in appropriate culture plates (e.g., 24-well plates) and allowed to adhere.
-
The growth medium is aspirated, and the cells are washed with a buffered saline solution.
-
A solution containing a known concentration of [3H]pralatrexate is added to the cells, and they are incubated for various time points.
-
To terminate the uptake, the cells are rapidly washed with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation spectrometer.[6]
-
Protein concentration is determined using a standard assay (e.g., BCA assay) to normalize the uptake data.[6]
-
Analysis of Polyglutamate Derivatives by Liquid Chromatography
-
Metabolite Extraction:
-
Following drug treatment, cells are washed with ice-cold buffer and harvested.
-
The cell pellet is resuspended in a lysis buffer, and the mixture is boiled to precipitate proteins and inactivate enzymes.
-
The sample is then centrifuged, and the supernatant containing the intracellular drug and its metabolites is collected.
-
-
Liquid Chromatography:
-
The extracted metabolites are separated and quantified using high-performance liquid chromatography (HPLC).
-
A C18 reverse-phase column is typically used with a gradient elution system.
-
The mobile phase often consists of an aqueous buffer (e.g., ammonium phosphate) and an organic modifier (e.g., acetonitrile).
-
Detection of radiolabeled compounds is achieved using an in-line flow scintillation detector.
-
The retention times of the different polyglutamylated forms are determined using standards, allowing for their identification and quantification in the cell extracts.
-
Conclusion
The efficient intracellular polyglutamylation of (R)-Pralatrexate is a cornerstone of its potent antitumor activity. Its high affinity for both the RFC transporter and the FPGS enzyme distinguishes it from older antifolates and contributes to its enhanced cytotoxicity and clinical efficacy.[2][3][6] The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the unique pharmacological properties of pralatrexate and to develop next-generation antifolates with improved therapeutic profiles.
References
- 1. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 2. The membrane transport and polyglutamation of pralatrexate: a new-generation dihydrofolate reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The membrane transport and polyglutamation of pralatrexate, a new-generation dihydrofolate reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-Pralatrexate in vitro Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pralatrexate, a potent folate analog metabolic inhibitor, has demonstrated significant cytotoxic activity across a broad spectrum of cancer cell types.[1] As a second-generation antifolate, it was rationally designed to exhibit a higher affinity for the reduced folate carrier-1 (RFC-1) and folylpolyglutamate synthetase (FPGS) compared to its predecessor, methotrexate.[1][2][3] This enhanced uptake and intracellular retention through polyglutamylation leads to more effective inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA and RNA precursors.[1][4][5] The subsequent disruption of these essential cellular processes ultimately triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4][6][7]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines, focusing on cell viability, apoptosis, and cell cycle analysis.
Mechanism of Action Signaling Pathway
This compound exerts its anticancer effects by targeting the folate metabolic pathway. It is actively transported into cancer cells via the reduced folate carrier (RFC). Once inside the cell, it is polyglutamylated by folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and inhibitory activity.[1][4] The primary target of pralatrexate is dihydrofolate reductase (DHFR), which it potently inhibits.[1][4] This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The disruption of DNA synthesis leads to cell cycle arrest and the induction of apoptosis.[3][4][6][7]
Caption: this compound mechanism of action in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| RL | Transformed Follicular Lymphoma | 3-5 | Not Specified |
| HT | Non-Hodgkin's Lymphoma | 3-5 | Not Specified |
| SKI-DLBCL-1 | Diffuse Large B Cell Lymphoma | 3-5 | Not Specified |
| Raji | Burkitt's Lymphoma | 3-5 | Not Specified |
| Hs445 | Hodgkin's Disease | 3-5 | Not Specified |
| H9 | Cutaneous T-Cell Lymphoma | 1.1 | 48 |
| H9 | Cutaneous T-Cell Lymphoma | 2.5 | 72 |
| HH | Cutaneous T-Cell Lymphoma | >1000 (resistant) | 48 |
| HH | Cutaneous T-Cell Lymphoma | 2.8 | 72 |
| P12 | T-ALL | 1.7 | 48 |
| P12 | T-ALL | 2.4 | 72 |
| PF382 | T-ALL | 5.5 | 48 |
| PF382 | T-ALL | 2.7 | 72 |
| BE(2)-C | Neuroblastoma | 4 | 72 |
| CHP-212 | Neuroblastoma | 3 | 72 |
| LAN-1 | Neuroblastoma | 2 | 72 |
| SK-N-AS | Neuroblastoma | 3 | 72 |
Data compiled from multiple sources.[1][8][9][10]
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Caption: Workflow for the cell viability (MTT/MTS) assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Caption: Workflow for the apoptosis assay using Annexin V/PI staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with this compound at the desired concentrations for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also be indicative of apoptosis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound in cancer cell lines. By systematically assessing cell viability, apoptosis, and cell cycle effects, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided quantitative data serves as a useful reference for selecting appropriate cell lines and drug concentrations for further investigation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Mouse Models in (R)-Pralatrexate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing in vivo mouse models for studying the efficacy and mechanisms of (R)-Pralatrexate, a folate analog metabolic inhibitor. The protocols detailed below are essential for preclinical evaluation of this compound in oncology research, particularly for hematological malignancies like peripheral T-cell lymphoma (PTCL), for which it is an approved therapy.[1][2]
Introduction
This compound is a potent chemotherapeutic agent that selectively targets cancer cells overexpressing the reduced folate carrier (RFC-1).[1][3] Upon cellular entry, it is polyglutamylated, leading to enhanced intracellular retention.[3][4][5] Pralatrexate then competitively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2][3][6] This inhibition disrupts the synthesis of DNA, RNA, and essential amino acids, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][6] Understanding the in vivo efficacy, pharmacokinetics, and potential resistance mechanisms of Pralatrexate is crucial for its clinical application and the development of novel combination therapies. Xenograft mouse models provide an indispensable platform for these investigations.
Mechanism of Action and Resistance
This compound Signaling Pathway
Pralatrexate exerts its cytotoxic effects by targeting the folate metabolism pathway, which is crucial for nucleotide synthesis and cell proliferation.
Caption: Mechanism of action of this compound.
Mechanisms of Resistance to this compound
Acquired resistance to Pralatrexate in cancer cells can emerge through various molecular alterations, primarily affecting drug transport and target enzyme levels.
Caption: Key mechanisms of acquired resistance to this compound.
Experimental Protocols
Cell Line Selection and Preparation
The choice of cell line is critical for the relevance of the in vivo model. For this compound studies, T-cell lymphoma cell lines are highly relevant.
Table 1: Example Cell Lines for this compound Studies
| Cell Line | Cancer Type | Notes |
| H9 | Cutaneous T-cell Lymphoma | Parental cell line for developing Pralatrexate resistance.[7][8] |
| H9-12 | Pralatrexate-Resistant T-cell Lymphoma | IC50 of 35 nM.[7][8] |
| H9-200 | Pralatrexate-Resistant T-cell Lymphoma | IC50 of >1000 nM.[7][8] |
| HUT-78 | Cutaneous T-cell Lymphoma | Used in xenograft models to test Pralatrexate efficacy.[9] |
| NCI-H460 | Non-Small Cell Lung Cancer | Used to compare Pralatrexate with other antifolates.[10][11] |
| MV522 | Non-Small Cell Lung Cancer | Used in comparative in vivo studies of antifolates.[10] |
Protocol for Cell Culture and Preparation:
-
Cell Culture: Culture selected cancer cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]
-
Cell Harvesting: Harvest cells during the logarithmic growth phase (80-90% confluency) using trypsin-EDTA.[12][13]
-
Washing: Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count.[12]
-
Viability Check: Assess cell viability using trypan blue exclusion; viability should be >90%.[12]
-
Cell Suspension: Resuspend cells in a sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10^6 cells/100 µL). For subcutaneous models, a 1:1 mixture with Matrigel is often recommended to improve tumor engraftment.[12][13][14] Keep the cell suspension on ice until injection.[13]
Subcutaneous Xenograft Mouse Model
This model is widely used for initial efficacy screening due to its reproducibility and ease of tumor monitoring.[15]
Experimental Workflow:
Caption: Workflow for a subcutaneous xenograft study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice) aged 6-8 weeks.[12][16] House animals in a sterile environment. All procedures must be IACUC-approved.[12]
-
Tumor Implantation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.[12] Inject the cell suspension (typically 100-200 µL) subcutaneously.[12][13]
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[12] Calculate tumor volume using the formula: (Width² x Length) / 2.[12][13]
-
Randomization: When average tumor volume reaches a target size (e.g., 100-150 mm³), randomize mice into control and treatment groups (n=8-10 mice per group is recommended).[12]
-
Treatment Administration: Administer this compound and vehicle control according to the predetermined dose and schedule. Intravenous or intraperitoneal injections are common routes.[2][9]
-
Data Collection and Endpoint: Monitor tumor volume, body weight, and overall animal health throughout the study.[16] The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size.
Orthotopic Xenograft Mouse Model
Orthotopic models involve implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant tumor microenvironment.[17][18]
Protocol (Example for Pancreatic Cancer Model):
-
Animal and Cell Preparation: As described for the subcutaneous model.
-
Surgical Procedure: Anesthetize the mouse and place it on its right side.[17] After sterilizing the skin, an ultrasound-guided injection is a minimally invasive method for delivering cells to the target organ (e.g., pancreas).[17]
-
Cell Injection: Using an ultrasound system, visualize the target organ and inject the cell suspension (e.g., 10 million cells in 20 µL of PBS for a pancreatic model).[17]
-
Tumor Monitoring: Monitor tumor development using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).[9][17]
-
Treatment and Analysis: Once tumors are established, randomize animals and begin treatment as described for the subcutaneous model.
Data Presentation
Quantitative data from in vivo studies should be clearly summarized for comparison.
Table 2: Example In Vivo Dosing Regimens for this compound
| Mouse Model | Cell Line | This compound Dose | Administration Schedule | Outcome | Reference |
| NSCLC Xenograft | MV522 | 2 mg/kg | QD x 5, for two cycles | 38% Tumor Growth Inhibition (TGI) | [10] |
| NSCLC Xenograft | NCI-H460 | 1 and 2 mg/kg | QD x 5, for two cycles | Dose-dependent TGI | [10] |
| T-cell Lymphoma Xenograft | HT | Not specified | Not specified | Complete regression of disease | [11] |
| T-cell Lymphoma Xenograft | RL | Not specified | Not specified | Significant tumor reduction | [11] |
| T-cell Lymphoma Xenograft | HUT-78 | 15 mg/kg | Days 1, 4, 8, and 11 (i.p.) | Tumor response observed | [9] |
| T-cell Lymphoma Xenograft | H9 | 15 mg/kg | Days 1, 4, 8, and 11 (i.p.) | Tumor response observed | [9] |
Note: For clinical relevance, it is important to note that patients receiving Pralatrexate are supplemented with folic acid and vitamin B12 to mitigate side effects like mucositis.[2][4] This should be considered in the design of preclinical studies.
Conclusion
The successful establishment of in vivo mouse models is fundamental to the preclinical evaluation of this compound. The protocols and data presented here provide a framework for conducting robust studies to assess efficacy, understand mechanisms of action and resistance, and explore novel therapeutic combinations. Adherence to detailed methodologies and careful data analysis will ensure the generation of high-quality, reproducible results to guide further drug development.
References
- 1. Pralatrexate - Wikipedia [en.wikipedia.org]
- 2. HealthTree Foundation for Peripheral T-Cell Lymphoma, pralatrexate Treatment Details [healthtree.org]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. drugs.com [drugs.com]
- 5. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 7. Generation of pralatrexate resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 18. Xenograft Tumor Models/Orthotopic Cancer Models Protocols [protocol-online.org]
Application Note: A Strategic Approach to the HPLC Separation of (R)- and (S)-Pralatrexate Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and strategic guidance for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of the (R)- and (S)-diastereomers of Pralatrexate.
Introduction
Pralatrexate is an antineoplastic folate analog and a potent inhibitor of dihydrofolate reductase (DHFR).[1] It is used in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[2] The Pralatrexate molecule possesses two chiral centers. One center is fixed at the L-glutamic acid moiety, corresponding to a (2S) configuration. The second chiral center is located at the C10 position of the molecule. As a result, Pralatrexate is synthesized and administered as a 1:1 mixture of two diastereomers: (10R)- and (10S)-Pralatrexate.[3]
Given that diastereomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties, it is crucial for quality control and research purposes to have a reliable analytical method capable of separating and quantifying these two forms. This application note outlines a systematic approach to developing such a method using chiral HPLC.
Method Development Strategy
The separation of diastereomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are highly versatile and often successful in resolving a wide range of chiral compounds, including complex pharmaceuticals.[4][5] The recommended strategy involves a screening process to identify the optimal combination of CSP and mobile phase.
The workflow for this method development can be visualized as follows:
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocols
This section provides a detailed protocol for the screening and optimization phases of method development.
3.1. Materials and Equipment
-
Pralatrexate Reference Standard: Containing both (R)- and (S)-diastereomers.
-
HPLC System: Quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chiral Columns (Recommended for Screening):
-
Cellulose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) coated on silica)
-
Amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) coated on silica)
-
Immobilized polysaccharide-based CSPs for extended solvent compatibility.
-
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Formic Acid, Ammonium Bicarbonate.
3.2. Sample Preparation
-
Stock Solution: Prepare a stock solution of Pralatrexate at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or a mixture of water and organic solvent).
-
Working Solution: Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved.
3.3. Initial Screening Protocol
The goal of the initial screening is to identify a promising column and mobile phase system that shows at least partial separation of the two diastereomers.
HPLC Conditions for Screening:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Pralatrexate has a UV maximum around 242 nm and 300-303 nm.[6][7] Monitor at a suitable wavelength.
-
Injection Volume: 10 µL
Screening Mobile Phases:
| Mode | Mobile Phase Composition | Additives (if needed) |
| Normal Phase (NP) | n-Hexane / Ethanol (e.g., 90:10, v/v) | 0.1% TFA or 0.1% DEA |
| n-Hexane / Isopropanol (e.g., 90:10, v/v) | 0.1% TFA or 0.1% DEA | |
| Reversed-Phase (RP) | Acetonitrile / Water with Buffer (e.g., 30:70, v/v) | 20 mM Ammonium Bicarbonate |
| Methanol / Water with Buffer (e.g., 50:50, v/v) | 20 mM Ammonium Bicarbonate | |
| Polar Organic (PO) | Acetonitrile / Methanol (e.g., 50:50, v/v) | 0.1% Formic Acid or 0.1% DEA |
3.4. Method Optimization
Once a column and mobile phase mode show promise, optimize the conditions to achieve baseline separation (Resolution (Rs) > 1.5).
-
Optimize Organic Modifier Ratio: Adjust the ratio of the strong to weak solvent in the mobile phase. For NP, vary the alcohol percentage. For RP, vary the organic solvent percentage.
-
Evaluate Additives: The acidic and basic nature of Pralatrexate means that additives can significantly impact peak shape and selectivity. Systematically test different acidic (TFA, Formic Acid) and basic (DEA) additives at low concentrations (0.05% - 0.2%).
-
Adjust Flow Rate: Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution.
-
Vary Temperature: Analyze samples at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Temperature can affect the thermodynamics of the chiral recognition mechanism and alter selectivity.
Data Presentation and System Suitability
All quantitative results should be systematically recorded to allow for easy comparison.
Table 1: Results from Initial CSP Screening
| Column Type | Mobile Phase Mode | Mobile Phase Composition | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Cellulose-A | NP | Hex/EtOH (90/10) + 0.1% TFA | |||
| Cellulose-A | RP | ACN/H2O (30/70) + Buff. | |||
| Amylose-B | NP | Hex/IPA (90/10) + 0.1% DEA | |||
| Amylose-B | PO | ACN/MeOH (50/50) + 0.1% FA |
| ...etc. | | | | | |
Table 2: Data from Method Optimization
| Parameter Changed | Condition | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (Rs) | Tailing Factor (Tf) |
|---|---|---|---|---|---|---|
| Organic Modifier Ratio | ||||||
| (e.g., Hex/EtOH) | 95 / 5 | |||||
| 90 / 10 | ||||||
| 85 / 15 | ||||||
| Temperature | ||||||
| 15 °C | ||||||
| 25 °C |
| | 40 °C | | | | | |
Table 3: Final Method System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (Tf) | 0.8 - 1.5 |
| Repeatability (%RSD) | ≤ 2.0% (for peak areas) |
| Plate Count (N) | > 2000 |
Conclusion
The separation of (R)- and (S)-Pralatrexate diastereomers is achievable through a systematic HPLC method development approach. By screening a selection of modern, high-performance polysaccharide-based chiral stationary phases across normal phase, reversed-phase, and polar organic modes, a suitable starting point can be identified. Subsequent optimization of mobile phase composition, additives, and temperature is critical to achieving a robust and reliable method with baseline resolution. The protocols and data management structures provided herein offer a comprehensive framework for researchers to successfully develop and implement a method for the chiral separation of Pralatrexate.
References
Application Notes and Protocols for (R)-Pralatrexate in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Pralatrexate in combination with other chemotherapy agents for the treatment of various malignancies, with a focus on T-cell lymphomas. This document includes summaries of preclinical and clinical data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (brand name Folotyn®) is a folate analog metabolic inhibitor.[1] It is designed to selectively enter cancer cells that overexpress the reduced folate carrier-1 (RFC-1).[2] Once inside the cell, pralatrexate is efficiently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS), leading to enhanced intracellular retention.[2][3] Pralatrexate competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][3] This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[2][4]
Combination Therapy Rationale
The use of this compound in combination with other chemotherapeutic agents is a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of individual agents. Preclinical and clinical studies have demonstrated synergistic or additive effects when Pralatrexate is combined with various agents, including histone deacetylase (HDAC) inhibitors, proteasome inhibitors, and traditional chemotherapy drugs.[5]
Preclinical Data Summary
In Vitro Synergism
Numerous studies have demonstrated the synergistic cytotoxicity of Pralatrexate with other anticancer agents in various cancer cell lines, particularly in T-cell lymphoma models.
| Combination Agent | Cell Lines | Key Findings | Reference |
| Romidepsin | T-cell lymphoma (TCL) cell lines | Concentration-dependent synergism observed. | [2] |
| Bortezomib | T-cell lymphoma cell lines (H9, HH, P12, PF382) | Synergistic induction of apoptosis and caspase activation.[3] No increased toxicity in normal peripheral blood mononuclear cells.[3] | [3] |
| Gemcitabine | Lymphoma cell lines | Schedule-dependent synergy; Pralatrexate followed by gemcitabine was the most effective sequence.[1] Superior to methotrexate/cytarabine in inducing apoptosis. | [1] |
| Belinostat | B-cell and T-cell lymphoma cell lines | Additive to synergistic effects, with synergism being schedule-dependent in B-cell lymphoma. | [6] |
| Platinum Agents (Cisplatin, Oxaliplatin) | Solid tumor cell lines | Synergistic effects observed with simultaneous administration. | |
| EGFR Inhibitors (Erlotinib, Lapatinib) | Solid tumor cell lines | Synergistic antiproliferative effects. |
In Vivo Efficacy
Preclinical xenograft models have corroborated the in vitro findings, demonstrating enhanced tumor growth inhibition with combination therapies.
| Combination Agent | Animal Model | Tumor Model | Key Findings | Reference |
| Romidepsin | NOG murine model | Human T-cell lymphoma xenografts (H9 and HUT-78 cells) | Statistically significant reduction in tumor volume compared to monotherapy.[6] Enhanced efficacy observed with imaging modalities. | [2][3] |
| Bortezomib | SCID-beige mouse model | Transformed cutaneous T-cell lymphoma (HH cells) | Enhanced anti-tumor efficacy compared to single agents. | [7] |
Clinical Data Summary
Clinical trials have evaluated the safety and efficacy of this compound in combination with various agents, primarily in patients with relapsed or refractory T-cell lymphomas.
Pralatrexate in Combination with Romidepsin
A Phase I/II study investigated this combination in patients with mature T-cell lymphomas (MTCL).
| Parameter | Phase I (TCL patients) | Phase II (MTCL patients) | Combined Phase I/II (MTCL patients) |
| Overall Response Rate (ORR) | 71% | 35.7% | 53.5% |
| Complete Response (CR) | - | 14.3% | 21.4% |
| Median Duration of Response (mDOR) | - | 8.2 months | 7.2 months |
| Median Progression-Free Survival (mPFS) | 4.4 months | 3.6 months | - |
| Median Overall Survival (mOS) | 34 months | 20.2 months | - |
| Reference | [6] | [6][8] | [6][8] |
Pralatrexate in Combination with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone)
A Phase I dose-escalation study (Fol-CHOP) evaluated this combination in newly diagnosed peripheral T-cell lymphoma (PTCL) patients.[5]
| Parameter | Value |
| Overall Response Rate (ORR) | 83.9% |
| Complete Response (CR) | 20 patients |
| Partial Response (PR) | 6 patients |
| Most Common Grade 3/4 Adverse Events | Anemia (21.2%), Neutropenia (19.2%), Febrile Neutropenia (11.5%) |
| Reference | [5][9] |
Pralatrexate in Combination with Bortezomib
A study in elderly patients with relapsed or refractory PTCL showed promising results with a reduced-dose combination regimen.
| Parameter | Value |
| Overall Response Rate (ORR) | 40% (2 out of 5 patients) |
| Complete Response (CR) | 1 patient |
| Partial Response (PR) | 1 patient |
| Most Common Adverse Events | Mucositis, Anorexia |
| Reference | [10] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment.
Synergistic Signaling with Bortezomib
Caption: Synergistic signaling of Pralatrexate and Bortezomib.
Detailed Experimental Protocols
In Vitro Protocols
1. Cell Viability Assessment (MTT Assay)
-
Materials:
-
T-cell lymphoma cell lines (e.g., H9, HH, Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
This compound and combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound, the combination agent, and the combination of both in complete medium.
-
Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated controls.
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) and use software (e.g., CalcuSyn) to determine the combination index (CI), where CI < 1 indicates synergy.
-
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Materials:
-
Treated and control cells from the viability assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge and wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Protocol: T-Cell Lymphoma Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., NOG or SCID-beige)
-
T-cell lymphoma cell line (e.g., H9 or HH) stably expressing luciferase
-
Matrigel
-
This compound and combination agent for injection
-
Calipers for tumor measurement
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
-
Protocol:
-
Tumor Implantation:
-
Harvest logarithmically growing luciferase-expressing T-cell lymphoma cells.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, Pralatrexate alone, combination agent alone, combination therapy).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Bioluminescence Imaging:
-
At specified time points, anesthetize mice and administer D-luciferin (e.g., 150 mg/kg, intraperitoneally).
-
Acquire bioluminescent images using an in vivo imaging system to monitor tumor burden and response to therapy.
-
-
Toxicity Assessment:
-
Monitor animal body weight and general health status throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
-
-
Conclusion
The combination of this compound with other chemotherapy agents, particularly HDAC inhibitors and proteasome inhibitors, has demonstrated significant synergistic anti-tumor activity in both preclinical models and clinical trials of T-cell lymphomas. The provided protocols offer a framework for researchers to further investigate these promising combination strategies. Careful consideration of dosing schedules and patient populations will be crucial for optimizing the therapeutic benefit of these regimens.
References
- 1. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 5. Pralatrexate injection combined with CHOP for treatment of PTCL: results from the Fol-CHOP dose-finding phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase II Study of the Novel Antifolate Agent Pralatrexate in Combination with the Histone Deacetylase Inhibitor Romidepsin for the Treatment of Patients with MatureT-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Pralatrexate in Combination with Bortezomib for Relapsed or Refractory Peripheral T Cell Lymphoma in 5 Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Treating Xenograft Tumors with (R)-Pralatrexate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pralatrexate, a diastereomer of Pralatrexate, is a potent antifolate chemotherapeutic agent. Like Pralatrexate, its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA and RNA synthesis.[1] This targeted action disrupts the proliferation of rapidly dividing cells, making it a subject of interest in oncology research, particularly for hematological malignancies and solid tumors. These application notes provide a detailed experimental protocol for evaluating the in vivo efficacy of this compound in preclinical xenograft models, specifically focusing on non-small cell lung cancer (NSCLC) and T-cell lymphoma models.
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined mechanism. It is actively transported into tumor cells via the reduced folate carrier 1 (RFC-1).[2] Once intracellular, it undergoes polyglutamylation, a process that enhances its retention within the cell and increases its inhibitory potency against DHFR.[1] By binding to and inhibiting DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This depletion of essential precursors for DNA and RNA synthesis ultimately leads to the induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Pralatrexate in various xenograft models. This data is compiled from preclinical studies and illustrates the dose-dependent anti-tumor effects.
Table 1: Efficacy of Pralatrexate in a Pancreatic Cancer Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 188.1 ± 25.76 | 0.13 ± 0.04 | - |
| Pralatrexate (20 mg/kg) | 50.65 ± 19.02 | 0.03 ± 0.02 | 76.92 |
| Data from a study using BxPC-GEM-20 xenografts in nude mice.[2] |
Table 2: Efficacy of Pralatrexate in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (vs. Control) |
| Pralatrexate | 1 | 34 | Not specified |
| Pralatrexate | 2 | 52 | P < 0.05 |
| Data from a study using NCI-H460 xenografts.[2] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Tumors
This protocol outlines the procedure for establishing subcutaneous xenograft tumors using either NCI-H460 (NSCLC) or HUT-78 (T-cell lymphoma) cell lines.
Materials:
-
NCI-H460 or HUT-78 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells like NCI-H460)
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
6-8 week old female immunodeficient mice (e.g., athymic nude, SCID, or NOD/SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers or imaging system for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture NCI-H460 or HUT-78 cells according to standard protocols.
-
For NCI-H460 cells, harvest at 80-90% confluency using Trypsin-EDTA. For HUT-78 suspension cells, collect by centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in PBS or serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the final cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration.
-
For NCI-H460: 1 x 10⁶ cells in 100-200 µL.
-
For HUT-78: 5-10 x 10⁶ cells in 100-200 µL.
-
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane or another approved anesthetic.
-
Wipe the injection site (typically the right flank) with an alcohol swab.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This typically takes 7-14 days.
-
Begin monitoring tumor size when they become palpable.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the modified ellipsoid formula: Tumor Volume = (Width² x Length) / 2 .
-
Alternatively, for cell lines expressing a reporter gene (e.g., luciferase), tumor burden can be monitored using bioluminescence imaging.
-
Protocol 2: Treatment of Xenograft Tumors with this compound
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound for injection (e.g., Folotyn®)
-
Sterile 0.9% Sodium Chloride Injection (Saline) as the vehicle
-
Sterile syringes and needles for injection
-
Tumor-bearing mice with established tumors (e.g., 100-200 mm³)
Procedure:
-
Preparation of this compound Dosing Solution:
-
This compound is typically supplied in vials at a concentration of 20 mg/mL.
-
The drug can be administered directly or diluted with sterile 0.9% saline to the desired final concentration for injection. The final injection volume for mice is typically 100-200 µL.
-
Example Calculation for a 15 mg/kg dose in a 20g mouse:
-
Dose = 15 mg/kg * 0.02 kg = 0.3 mg
-
If using a 20 mg/mL stock solution, Volume = 0.3 mg / 20 mg/mL = 0.015 mL (15 µL)
-
This can be brought up to a final volume of 100 µL with sterile saline for injection.
-
-
-
Drug Administration:
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
Administer this compound or vehicle (sterile saline) via the desired route (e.g., intraperitoneal or intravenous injection).
-
Follow the predetermined dosing schedule. A common schedule is once daily for 5 consecutive days, or on specific days over several weeks (e.g., days 1, 4, 8, and 11).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Tumor tissue can be further processed for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for Ki-67 to assess proliferation).
-
Experimental Workflow Diagram
References
- 1. The anti-tumor activity of pralatrexate (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Determining (R)-Pralatrexate IC50 Values: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of (R)-Pralatrexate, a potent antifolate drug, using common cell viability assays. The IC50 value is a critical parameter for assessing the potency of a compound and comparing its efficacy across different cancer cell lines.
This compound is a folate analog metabolic inhibitor that selectively enters cancer cells overexpressing the reduced folate carrier (RFC-1).[1] Once inside the cell, it competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[1][2] This disruption of essential cellular processes ultimately leads to apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in various human cancer cell lines as determined by different cell viability assays.
| Cell Line | Cancer Type | Cell Viability Assay | This compound IC50 (nM) |
| H9 | T-cell Lymphoma | Not Specified | 3.3 |
| H9-12 (Pralatrexate-resistant) | T-cell Lymphoma | Not Specified | 34 |
| H9-200 (Pralatrexate-resistant) | T-cell Lymphoma | Not Specified | >1000 |
| CEM | T-lymphoblastic Leukemia | Not Specified | 0.6 |
| CEM/P (Pralatrexate-resistant) | T-lymphoblastic Leukemia | Not Specified | 20 |
| MOLT4 | T-lymphoblastic Leukemia | Not Specified | 2.4 |
| MOLT4/P (Pralatrexate-resistant) | T-lymphoblastic Leukemia | Not Specified | 80 |
| MM.1s | Multiple Myeloma | Not Specified | 1.7 - 9.7 |
| ARH-77 | Multiple Myeloma | Not Specified | 1.7 - 9.7 |
| KMS-11 | Multiple Myeloma | Not Specified | 1.7 - 9.7 |
| PCNY-1B | Multiple Myeloma | Not Specified | 1.7 - 9.7 |
| RL | Transformed Follicular Lymphoma | Not Specified | 3 - 5 |
| HT | Diffuse Large B-cell Lymphoma | Not Specified | 3 - 5 |
| SKI-DLBCL-1 | Diffuse Large B-cell Lymphoma | Not Specified | 3 - 5 |
| Raji | Burkitt's Lymphoma | Not Specified | 3 - 5 |
| Hs445 | Hodgkin's Lymphoma | Not Specified | 3 - 5 |
Experimental Protocols
Accurate determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for three commonly used cell viability assays: MTT, XTT, and CellTiter-Glo®.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[3]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm[4]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.[4]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.[6]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another colorimetric method that measures cellular metabolic activity. Unlike MTT, the product of XTT reduction by viable cells is a water-soluble formazan, eliminating the need for a solubilization step.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
XTT labeling reagent
-
Electron coupling reagent
-
96-well clear flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedures as described in the MTT assay protocol (Steps 1 and 2).
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.
-
After the drug incubation period, add 50 µL of the freshly prepared XTT working solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, or until a significant color change is observed.
-
-
Absorbance Measurement:
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance of each well at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength between 630 nm and 690 nm can be used to subtract non-specific background absorbance.
-
-
Data Analysis: Follow the same data analysis procedure as described in the MTT assay protocol (Step 6).
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous, luminescent method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[10][11] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well sterile plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedures as described in the MTT assay protocol (Steps 1 and 2), but use opaque-walled plates.
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the drug incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
-
Signal Stabilization and Measurement:
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
General workflow for determining IC50 values.
Simplified signaling pathway of this compound.
References
- 1. Pralatrexate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by (R)-Pralatrexate
Introduction
(R)-Pralatrexate is a folate analog metabolic inhibitor that has demonstrated efficacy in the treatment of certain cancers, particularly peripheral T-cell lymphoma.[1][2] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of DNA and RNA.[1][3][4] This inhibition leads to the disruption of cellular replication and subsequently induces programmed cell death, or apoptosis.[1][2][5] Quantifying the apoptotic response of cancer cells to this compound is a critical step in both preclinical drug evaluation and understanding its therapeutic potential.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess apoptosis.[6][7][8] This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells within a population.[6][9]
Principle of the Assay:
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[6][8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes.[7][8] In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[8]
By using both Annexin V and PI, we can distinguish four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells[6]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by targeting the folate metabolic pathway. As a folate analog, it is actively transported into cancer cells, often via the reduced folate carrier (RFC).[1][2] Once inside the cell, it is polyglutamated, which enhances its intracellular retention and inhibitory activity against dihydrofolate reductase (DHFR).[1][2] The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This leads to a depletion of the nucleotide precursors necessary for DNA and RNA synthesis, causing DNA damage and cell cycle arrest, which ultimately triggers the intrinsic pathway of apoptosis.
Caption: this compound apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound-induced apoptosis using flow cytometry.
Caption: Workflow for apoptosis analysis via flow cytometry.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a T-cell lymphoma cell line treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 80.3 ± 3.5 | 12.1 ± 1.8 | 6.5 ± 1.1 | 1.1 ± 0.3 |
| 50 | 55.7 ± 4.2 | 25.4 ± 3.1 | 17.3 ± 2.5 | 1.6 ± 0.4 |
| 100 | 25.1 ± 3.8 | 40.2 ± 4.5 | 32.8 ± 3.9 | 1.9 ± 0.5 |
| 500 | 8.9 ± 1.9 | 20.5 ± 2.8 | 68.1 ± 5.3 | 2.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
T-cell lymphoma cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO or appropriate solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Cell Culture and Drug Treatment
-
Culture T-cell lymphoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM).
-
Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Treat the cells with the prepared concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to centrifuge tubes.
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and then wash the adherent cells with PBS before detaching them with trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing:
-
Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.[10]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Repeat the centrifugation and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]
-
-
Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter configuration for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and Propidium Iodide (detected with a >670 nm longpass filter).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide to set up compensation and define the quadrants for analysis.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
References
- 1. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 2. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Pralatrexate-Induced S-Phase Arrest in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pralatrexate, a folate analog metabolic inhibitor, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Its primary mechanism of action involves blocking the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][2][3] This targeted inhibition leads to the depletion of nucleotide precursors, resulting in cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in rapidly proliferating cells.[1][4]
Pralatrexate exhibits enhanced cellular uptake through the reduced folate carrier (RFC) and is efficiently retained within cells after polyglutamylation by folylpolyglutamate synthetase (FPGS).[1][5][6] These characteristics contribute to its potent antitumor activity in various cancer types, particularly in T-cell lymphomas.[7][8][9][10] These application notes provide detailed protocols for utilizing this compound to induce S-phase arrest for cell cycle analysis in cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the folate metabolic pathway. It is actively transported into cells by the Reduced Folate Carrier 1 (RFC-1). Inside the cell, it is polyglutamylated by Folylpolyglutamate Synthetase (FPGS), which enhances its intracellular retention and inhibitory activity against Dihydrofolate Reductase (DHFR). By inhibiting DHFR, Pralatrexate blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate. The depletion of these essential precursors of DNA and RNA leads to an accumulation of cells in the S-phase of the cell cycle and ultimately triggers apoptosis.
Data Presentation
This compound Induced S-Phase Arrest in MM.1s Multiple Myeloma Cells
The following table summarizes the cell cycle distribution of MM.1s multiple myeloma cells following treatment with this compound at various concentrations and time points. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Time (hours) | This compound Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 6 | 0 (Control) | 45 | 40 | 15 |
| 1 | 42 | 48 | 10 | |
| 3 | 38 | 55 | 7 | |
| 10 | 35 | 60 | 5 | |
| 12 | 0 (Control) | 48 | 38 | 14 |
| 1 | 35 | 58 | 7 | |
| 3 | 25 | 68 | 7 | |
| 10 | 20 | 75 | 5 | |
| 24 | 0 (Control) | 50 | 35 | 15 |
| 1 | 22 | 70 | 8 | |
| 3 | 15 | 80 | 5 | |
| 10 | 10 | 85 | 5 |
Data is adapted from a study on multiple myeloma cells and may vary depending on the cell line and experimental conditions.[11]
Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) at 72h |
| H9 | T-cell Lymphoma | 2.5 |
| P12 | T-cell Lymphoma | 2.4 |
| CEM | T-cell Lymphoma | 4.2 |
| PF-382 | T-cell Lymphoma | 2.7 |
| KOPT-K1 | T-cell Lymphoma | 1.7 |
| DND-41 | T-cell Lymphoma | 1.2 |
| HPB-ALL | T-cell Lymphoma | 0.77 |
| HH | T-cell Lymphoma | 2.8 |
| NCI-H460 | Non-Small Cell Lung Cancer | ~50 |
| A549 | Non-Small Cell Lung Cancer | ~100 |
IC50 values are approximate and can vary based on the specific experimental conditions.[7]
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the general workflow for inducing S-phase arrest with this compound and subsequent cell cycle analysis by flow cytometry.
References
- 1. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 2. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumor activity of pralatrexate (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single agent and combination studies of pralatrexate and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Pralatrexate - from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Pralatrexate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the terminal alkyne group of (R)-Pralatrexate in click chemistry reactions. The inherent propargyl group of Pralatrexate makes it a valuable tool for various bioconjugation applications, including target identification, drug delivery, and bioimaging.
This compound is a folate analog metabolic inhibitor that targets dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[1][2] By inhibiting DHFR, Pralatrexate disrupts these essential cellular processes, leading to cell death, particularly in rapidly dividing cancer cells.[1] Its high affinity for the reduced folate carrier (RFC-1) facilitates its selective uptake into tumor cells that overexpress this transporter.[3][4] The presence of a terminal alkyne group in its structure allows for covalent modification using highly efficient and specific "click" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]
Applications of this compound's Alkyne Group in Click Chemistry
The ability to attach various functionalities to Pralatrexate via its alkyne handle opens up numerous possibilities in research and drug development:
-
Target Identification and Validation: By conjugating Pralatrexate to a reporter tag (e.g., biotin) via click chemistry, researchers can perform affinity purification-mass spectrometry experiments to identify its protein binding partners and off-targets within the cellular proteome. This can help in elucidating its mechanism of action and potential resistance pathways.
-
Targeted Drug Delivery: The alkyne group can be used to link Pralatrexate to targeting ligands such as antibodies, peptides, or aptamers. This approach can enhance the selective delivery of the drug to cancer cells, potentially increasing its therapeutic index and reducing off-target toxicity.
-
Bioimaging and Pharmacokinetic Studies: Conjugation of Pralatrexate to fluorescent dyes or imaging agents (e.g., for PET or MRI) through a stable triazole linkage enables the visualization of its distribution and accumulation in cells and animal models.[6][7] This can provide valuable insights into its pharmacokinetics and tumor-targeting capabilities.
-
Development of Drug Conjugates: The alkyne moiety allows for the attachment of other therapeutic agents, creating combination therapies within a single molecule.
Quantitative Data Summary
While specific kinetic data for click reactions involving this compound are not extensively published, the following table summarizes typical reaction parameters for CuAAC with small molecules, which can be used as a starting point for optimization.
| Parameter | Value/Range | Reference |
| Reaction Time | 15 - 60 minutes | [8] |
| Temperature | Room Temperature | [9] |
| pH Range | 4 - 12 | [9] |
| Typical Yield | > 90% | [9] |
| [Alkyne] | 10 µM - 10 mM | General Protocol |
| [Azide] | 1 - 5 equivalents (relative to alkyne) | [8] |
| [CuSO₄] | 50 µM - 1 mM | [10] |
| [Sodium Ascorbate] | 1 - 5 mM | [10] |
| [Ligand (e.g., THPTA)] | 250 µM - 5 mM | [10] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Azide-Containing Fluorescent Dye
This protocol describes the conjugation of this compound to an azide-functionalized fluorescent dye for cellular imaging applications.
Materials:
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Azide-fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide-fluor 488: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water (freshly prepared).
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
This compound (to a final concentration of 1 mM).
-
Azide-fluor 488 (to a final concentration of 1.2 mM, 1.2 equivalents).
-
PBS (pH 7.4) to bring the reaction volume to 90% of the final volume.
-
THPTA (to a final concentration of 5 mM).
-
CuSO₄ (to a final concentration of 1 mM).
-
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.
-
Vortex the tube gently to ensure thorough mixing.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, the Pralatrexate-dye conjugate can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
This protocol outlines the use of SPAAC to label cells that have taken up this compound with a cyclooctyne-bearing fluorescent probe. This copper-free click reaction is suitable for use in living systems.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluor 545)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Cell Treatment with this compound:
-
Plate cells at a suitable density in a culture dish or on coverslips.
-
Treat the cells with a working concentration of this compound (e.g., 1-10 µM) in cell culture medium and incubate for a desired period (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Preparation for Labeling:
-
Remove the Pralatrexate-containing medium and wash the cells three times with warm PBS (pH 7.4).
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-fluorophore in cell culture medium (e.g., 5-20 µM).
-
Add the DBCO-fluorophore solution to the cells and incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
-
Imaging:
-
The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Caption: Pralatrexate's mechanism of action.
Caption: General workflow for CuAAC with Pralatrexate.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of a multivalent fluorescent folate–calix[4]arene conjugate: cancer cell penetration and intracellular localization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: (R)-Pralatrexate Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with solutions for dissolving and handling (R)-Pralatrexate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] Pralatrexate is readily soluble in DMSO, with reported solubilities ranging from 3 mg/mL to over 50 mg/mL.[3] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[6][7]
Q2: My this compound is not fully dissolving in DMSO. What can I do?
A: If you encounter difficulty dissolving this compound in DMSO, you can try the following methods to increase the dissolution rate and concentration:
-
Warming: Gently warm the solution at 37°C for approximately 10 minutes.[2]
-
Sonication: Use an ultrasonic bath to agitate the solution for a short period.[2]
-
Ensure Solvent Quality: Use a fresh, unopened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can decrease solubility.[6][7]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A: Direct dissolution in neutral aqueous solutions is challenging. Pralatrexate is generally considered insoluble in water and ethanol.[2][4] However, its aqueous solubility is highly pH-dependent.[8] It is soluble in aqueous solutions at a pH of 6.5 or higher.[8] While one source indicates a solubility of approximately 1 mg/mL in PBS (pH 7.2), it is generally more reliable to first prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental medium.
Q4: How can I prepare an aqueous working solution from a DMSO stock?
A: To prepare an aqueous working solution, the DMSO stock should be serially diluted into your final aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the experiment is insignificant, as it can have physiological effects on cells, typically below 0.5%.[1] Always add the DMSO stock to the aqueous solution while mixing to avoid precipitation.
Q5: What is the stability of this compound solutions?
A:
-
DMSO Stock Solutions: When stored properly, DMSO stock solutions are stable. They can be stored at -20°C for several months or at -80°C for up to two years.[2][3][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
-
Aqueous Solutions: Aqueous solutions of Pralatrexate are not recommended for long-term storage.[2] They should be prepared fresh for each experiment and used within one day.[1]
Q6: How does pH affect the solubility of this compound?
A: The aqueous solubility of Pralatrexate follows a U-shaped curve over a pH range of 1 to 7.[8] Its lowest solubility occurs between pH 3 and pH 6.[8] The solubility significantly increases in aqueous solutions with a pH of 6.5 or higher.[8] Therefore, using a buffer system that maintains a pH above this level can improve its solubility in aqueous media.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into aqueous buffer or media. | The final concentration exceeds the aqueous solubility limit of Pralatrexate at the buffer's pH. | Decrease the final concentration of Pralatrexate in the working solution. Ensure the pH of the final aqueous solution is 6.5 or higher to maximize solubility.[8] |
| The pH of the final medium is too low (between 3 and 6), where Pralatrexate is least soluble.[8] | Adjust the pH of your final buffer or medium to be ≥ 6.5. | |
| Inconsistent experimental results between assays. | Degradation of Pralatrexate in the aqueous working solution. | Always prepare aqueous working solutions fresh from a frozen DMSO stock immediately before performing the experiment. Do not store aqueous solutions for more than a day.[1] |
| Cellular toxicity caused by the solvent. | Ensure the final concentration of DMSO is low (e.g., <0.5%) and consistent across all experimental conditions, including a vehicle-only control.[1] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Reference(s) |
| DMSO | ≥ 50 mg/mL (~104.7 mM) | [3][7] |
| 28 mg/mL (~58.6 mM) | [4] | |
| > 23.9 mg/mL | [2] | |
| ~3 mg/mL | ||
| Dimethylformamide (DMF) | ~14 mg/mL | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
| 2 M NaOH | 50 mg/mL | [5] |
| Water | Insoluble | [2][6][4][9] |
| Ethanol | Insoluble | [2][6][4] |
Note: Solubility values can vary between different product batches and due to experimental conditions.
Table 2: pH-Dependent Aqueous Solubility of Pralatrexate
| pH Range | Solubility Characteristic | Reference |
| < 3 | Increasing solubility as pH decreases | [8] |
| 3 - 6 | Lowest solubility range (intrinsic solubility of neutral species is ~63 µg/mL) | [8] |
| ≥ 6.5 | Good solubility | [8] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 477.47 g/mol ) in a sterile conical tube. For example, for 1 mL of a 50 mM stock, weigh 23.87 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for 5-10 minutes until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -80°C for long-term stability (up to 2 years).[3][6]
Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
-
Thaw Stock: Remove one aliquot of the frozen DMSO stock solution and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration will be below 0.5%.
-
Serial Dilution: Perform serial dilutions if necessary. For example, first, dilute the 50 mM stock 1:100 in cell culture medium to create an intermediate solution of 500 µM.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plate wells to reach the final desired concentration (e.g., 10 µL of a 500 µM solution into 990 µL of medium for a final concentration of 5 µM).
-
Mixing: Mix gently by pipetting or swirling the plate.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.
-
Immediate Use: Use the prepared working solutions immediately, as aqueous stability is limited.[1][2]
Visual Guides
Caption: Workflow for dissolving this compound for in vitro use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ≥98% (HPLC), DHFR inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tga.gov.au [tga.gov.au]
- 9. chembk.com [chembk.com]
Technical Support Center: (R)-Pralatrexate Stability and Degradation in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of (R)-Pralatrexate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solution?
A1: this compound is known to be sensitive to various environmental factors in aqueous solution. Forced degradation studies have shown that it is susceptible to degradation under hydrolytic (both acidic and alkaline conditions), oxidative, thermal, and photolytic stress.[1][2][3] This instability necessitates careful handling and storage to maintain the integrity of the compound during experimental procedures. The commercial formulation is a sterile, isotonic, non-pyrogenic clear yellow aqueous solution with a pH adjusted to 7.5-8.5 to improve solubility and stability.
Q2: What are the primary degradation pathways for this compound in aqueous solution?
A2: The primary degradation pathways for this compound in aqueous solution are hydrolysis and photolysis.[1][4] Hydrolytic degradation can occur at both acidic and alkaline pH, leading to the formation of specific degradation products. Photodegradation occurs upon exposure to light. At least nine degradation impurities have been identified under various stress conditions.[2][3] Four of these have been identified as major degradation products arising specifically from hydrolytic and photolytic stress.[1][4]
Q3: What are the recommended storage conditions for this compound aqueous solutions?
A3: Pralatrexate injection vials are recommended to be stored refrigerated at 2-8°C and protected from light.[5][6] Unopened vials may be kept at room temperature for up to 72 hours. Any vials left at room temperature for longer should be discarded.[5][6][7] Once a vial is opened, it should be used immediately, and any unused portion should be discarded as it does not contain preservatives.[5][6]
Q4: How does pH affect the stability of this compound in aqueous solution?
A4: The aqueous solubility and stability of pralatrexate are highly pH-dependent. It is more soluble in alkaline solutions (pH > 7). The molecule has pKa values of 3.25, 4.76, and 6.17, indicating that its ionization state, and therefore its reactivity, will change significantly across the physiological pH range. Forced degradation studies have confirmed that pralatrexate is sensitive to both acidic and alkaline hydrolysis.[2][3]
Troubleshooting Guide
Problem 1: Rapid degradation of this compound is observed in my aqueous solution during experiments.
-
Possible Cause 1: Inappropriate pH of the solution.
-
Solution: Ensure the pH of your aqueous solution is within a stable range for pralatrexate, ideally between 7.5 and 8.5, similar to its commercial formulation. Use appropriate buffer systems to maintain a constant pH throughout your experiment.
-
-
Possible Cause 2: Exposure to light.
-
Possible Cause 3: High temperature.
-
Possible Cause 4: Presence of oxidizing agents.
Problem 2: Inconsistent results in stability studies.
-
Possible Cause 1: Variability in experimental conditions.
-
Solution: Strictly control all experimental parameters, including pH, temperature, light exposure, and concentration of any stress-inducing agents. Use calibrated equipment and standardized procedures.
-
-
Possible Cause 2: Issues with the analytical method.
-
Solution: Ensure your analytical method, such as HPLC, is properly validated and stability-indicating. This means the method can accurately separate the parent drug from all potential degradation products without interference. Refer to the detailed experimental protocols for a validated HPLC method.
-
Problem 3: Difficulty in identifying and quantifying degradation products.
-
Possible Cause 1: Co-elution of degradation products in HPLC.
-
Possible Cause 2: Lack of reference standards for degradation products.
-
Solution: While commercial standards for all degradation products may not be available, their identification can be achieved using mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.[2] Relative quantification can be performed using the peak area normalization method in HPLC, assuming similar response factors for the drug and its degradants.
-
Data Presentation
Summary of this compound Degradation Under Forced Conditions
| Stress Condition | Observation | Major Degradation Products |
| Acidic Hydrolysis | Degradation observed. | Hydrolytic Degradants (Impurities 3 & 4) |
| Alkaline Hydrolysis | Degradation observed. | Hydrolytic Degradants (Impurities 3 & 4) |
| **Oxidative (H₂O₂) ** | Degradation observed. | Oxidative Degradants |
| Thermal | Degradation observed. | Thermal Degradants |
| Photolytic | Degradation observed. | Photolytic Degradants (Impurities 1 & 2) |
Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.01M Sodium Dihydrogen Phosphate Monohydrate (pH 3.0) and Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm |
This method has been validated for accuracy, selectivity, linearity, LOD, LOQ, precision, ruggedness, and robustness.[1]
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound in aqueous solution is as follows. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a slightly alkaline aqueous buffer, pH 7.5-8.5) at a known concentration.
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
Withdraw samples at various time points.
-
Neutralize the samples with an appropriate amount of 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at different intervals.
-
Neutralize with 0.1 M HCl prior to analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points for analysis.
-
-
Thermal Degradation:
-
Place the aqueous solution of this compound in a temperature-controlled oven (e.g., 80°C).
-
Sample at different time intervals to assess degradation.
-
-
Photolytic Degradation:
-
Expose the aqueous solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze samples at various time points.
-
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound and its degradation products:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Sodium Dihydrogen Phosphate Monohydrate in water, with the pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Program: A suitable gradient program should be developed to separate the parent drug from its degradation products. An example might be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over the run.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of forced degradation products of pralatrexate injection by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, characterization of major degradation products of Pralatrexate injection | EurekAlert! [eurekalert.org]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. globalrph.com [globalrph.com]
- 7. drugs.com [drugs.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: (R)-Pralatrexate Animal Model Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Pralatrexate in animal models. The information is intended for scientists and drug development professionals to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the R-diastereomer of Pralatrexate, a folate analog metabolic inhibitor.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and amino acids.[2][3] This inhibition disrupts cellular replication, leading to apoptosis, particularly in rapidly dividing cancer cells.[3] Pralatrexate exhibits a higher affinity for the reduced folate carrier 1 (RFC-1) and folylpolyglutamate synthetase (FPGS) compared to methotrexate.[1][2] This results in more efficient transport into tumor cells and enhanced intracellular retention through polyglutamylation, contributing to its potent cytotoxic effects.[2][3]
Q2: Is there a significant difference in the activity of the (R) and (S) diastereomers of Pralatrexate?
Preclinical in vitro studies have indicated that the individual (R) and (S) diastereomers of pralatrexate are equipotent in terms of their cytotoxic activity.[4] Therefore, both diastereomers are believed to contribute to the overall efficacy of the racemic mixture. While there are some differences in the systemic clearance rates of the two diastereomers, with the S-diastereomer having a higher clearance, their cytotoxic equivalence suggests that data from studies using the racemic mixture (Pralatrexate) is highly relevant for experiments with the (R)-isomer.[1][4]
Q3: What is the recommended starting dose and schedule for this compound in mouse models?
The optimal dose and schedule can vary depending on the animal model, tumor type, and experimental endpoint. However, a review of preclinical studies provides a starting point. In a xenograft NOG mouse model of T-cell lymphoma, pralatrexate was administered intraperitoneally (i.p.) at doses of 15 mg/kg and 30 mg/kg on days 1, 4, 8, and 11.[5][6] The 15 mg/kg dose was well-tolerated with minimal antitumor activity as a single agent, while the 30 mg/kg dose showed significant antitumor activity but was associated with high toxicity.[6] Therefore, a dose range of 15-30 mg/kg administered i.p. on an intermittent schedule is a reasonable starting point for efficacy and toxicity studies in mice. Dose adjustments should be made based on observed toxicity.
Q4: What are the common toxicities observed with Pralatrexate in animal models and how can they be mitigated?
In animal models, Pralatrexate has been shown to cause mucosal inflammation, destruction of the gastrointestinal epithelium, and reversible hematologic toxicities such as anemia, neutropenia, and leukopenia, particularly at higher doses.[1] Indications of hepatic toxicity have also been noted in dogs.[1] To mitigate these toxicities, the following should be considered:
-
Vitamin Supplementation: In clinical practice, patients receiving Pralatrexate are supplemented with folic acid and vitamin B12 to reduce the risk of mucositis and other adverse events.[7] A similar strategy can be adopted in animal studies.
-
Dose and Schedule Optimization: If significant toxicity is observed, reducing the dose or altering the schedule (e.g., less frequent administration) is recommended.
-
Supportive Care: Provide supportive care as needed, such as ensuring adequate hydration and nutrition, especially if gastrointestinal toxicity is observed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Deaths | Drug toxicity (overdose), improper drug administration, or underlying health issues in the animals. | - Review the dose calculation and ensure it is appropriate for the animal model. - Consider a dose de-escalation study to determine the maximum tolerated dose (MTD). - Verify the correct route and technique of administration (e.g., proper i.v. or i.p. injection). - Perform health checks on animals prior to dosing to exclude those with pre-existing conditions. |
| Lack of Tumor Response | Sub-optimal dose or schedule, drug resistance, incorrect tumor model. | - Increase the dose of this compound, being mindful of potential toxicity. - Modify the treatment schedule (e.g., more frequent administration). - Confirm the expression of RFC-1 in the tumor model, as it is crucial for drug uptake. - Consider combination therapy with other agents, as preclinical studies have shown synergy with drugs like romidepsin.[5][6] |
| Inconsistent Results Between Animals | Variability in drug administration, tumor inoculation, or animal health. | - Ensure consistent and accurate drug administration for all animals. - Standardize the tumor inoculation procedure to achieve uniform tumor growth. - Monitor animal health closely throughout the experiment and exclude any outliers with confounding health issues. |
| Severe Mucositis or Gastrointestinal Toxicity | Dose is too high, or lack of supportive care. | - Reduce the dose of this compound. - Implement vitamin B12 and folic acid supplementation. - Provide soft food and ensure easy access to water. - Monitor body weight closely as an indicator of overall health. |
| Precipitation of the Drug During Formulation | Incorrect pH of the solution. | - this compound is more soluble in alkaline solutions (pH > 7). - The commercial formulation is adjusted to a pH of 7.5-8.5.[4] Ensure the pH of your vehicle is within this range to maintain solubility. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Schedules of Pralatrexate in Murine Models
| Animal Model | Tumor Type | Drug | Dose | Route of Administration | Schedule | Observed Outcome | Reference |
| NOG Mouse | Human T-cell Lymphoma (H9 xenograft) | Pralatrexate | 15 mg/kg | i.p. | Days 1, 4, 8, and 11 | Minimal antitumor activity, well-tolerated | [5][6] |
| NOG Mouse | Human T-cell Lymphoma (H9 xenograft) | Pralatrexate | 30 mg/kg | i.p. | Days 1, 4, 8, and 11 | Marked antitumor activity, high toxicity | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Animal Studies
-
Reconstitution:
-
This compound is typically supplied as a lyophilized powder.
-
Reconstitute the powder with a suitable vehicle. The commercial formulation uses an aqueous solution with sodium chloride for isotonicity, adjusted to a pH of 7.5-8.5 with sodium hydroxide or hydrochloric acid.[4] Sterile water for injection or phosphate-buffered saline (PBS) adjusted to a similar pH can be used.
-
Ensure the final concentration allows for the desired dose to be administered in a reasonable volume (e.g., 100-200 µL for a mouse).
-
-
Route of Administration:
-
Intravenous (i.v.) injection: For rapid and complete bioavailability, administer via the tail vein. The injection should be given slowly over 3-5 minutes.[1]
-
Intraperitoneal (i.p.) injection: A common and technically less demanding route for preclinical studies.
-
-
Dosing:
-
Calculate the dose based on the body weight of each animal.
-
Administer the calculated volume using a sterile syringe and an appropriate gauge needle.
-
Protocol 2: Monitoring for Toxicity in Animal Models
-
General Health Monitoring:
-
Observe the animals daily for clinical signs of toxicity, including changes in behavior, posture, activity level, and grooming.
-
Record body weight at least twice weekly. A significant weight loss (e.g., >15-20%) can be a sign of toxicity.
-
-
Mucositis and Gastrointestinal Toxicity:
-
Visually inspect the oral cavity for signs of redness, ulceration, or swelling.
-
Monitor for signs of diarrhea or changes in fecal consistency.
-
-
Hematological Monitoring:
-
At predetermined time points (e.g., at the end of a treatment cycle or if signs of toxicity are observed), collect blood samples for a complete blood count (CBC).
-
Analyze for changes in red blood cells, white blood cells (including neutrophils), and platelets.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting flowchart for lack of efficacy.
References
- 1. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pralatrexate | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 4. tga.gov.au [tga.gov.au]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming Acquired Resistance to (R)-Pralatrexate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving acquired resistance to (R)-Pralatrexate (PDX).
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common experimental issues related to this compound resistance.
Issue 1: Pralatrexate-resistant cell line shows unexpected sensitivity or inconsistent IC50 values.
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Question: Have you verified the identity and purity of your resistant cell line recently?
-
Troubleshooting:
-
Perform short tandem repeat (STR) profiling to confirm the cell line's identity.
-
Regularly check for mycoplasma contamination, as it can alter cellular metabolism and drug response.
-
-
-
Stability of Resistance:
-
Question: Is the resistant phenotype stable in the absence of Pralatrexate?
-
Troubleshooting:
-
Culture the resistant cells in drug-free medium for an extended period (e.g., several months) and periodically re-determine the IC50 value.[1] Some resistance mechanisms may be reversible.
-
If resistance is lost, maintain a continuous low dose of Pralatrexate in the culture medium to sustain selective pressure.
-
-
-
Experimental Variability:
-
Question: Are your experimental conditions consistent across assays?
-
Troubleshooting:
-
Ensure consistent cell seeding densities, drug concentrations, and incubation times.
-
Verify the concentration and stability of your Pralatrexate stock solution.
-
Use a standardized cell viability assay (e.g., MTS, CellTiter-Glo®) and ensure you are within the linear range of the assay.
-
-
Issue 2: No significant difference in DHFR expression between parental and resistant cell lines.
Possible Causes and Troubleshooting Steps:
-
Alternative Resistance Mechanisms:
-
Question: Have you investigated other potential mechanisms of resistance?
-
Troubleshooting:
-
-
DHFR Gene Amplification vs. Protein Expression:
-
Question: Have you assessed DHFR gene copy number?
-
Troubleshooting:
-
-
Post-Translational Modifications or Mutations:
-
Question: Could there be mutations in the DHFR gene affecting Pralatrexate binding?
-
Troubleshooting:
-
Sequence the coding region of the DHFR gene in both parental and resistant cell lines to identify any mutations that could alter the drug binding site.[2]
-
-
Issue 3: Reduced intracellular Pralatrexate accumulation is suspected, but the underlying cause is unclear.
Possible Causes and Troubleshooting Steps:
-
Reduced Folate Carrier (RFC/SLC19A1) Expression:
-
Question: Is the expression of the primary Pralatrexate transporter, RFC (SLC19A1), decreased in your resistant cells?
-
Troubleshooting:
-
Gene Expression Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to compare SLC19A1 mRNA levels between parental and resistant cells. A significant decrease in the resistant line is a strong indicator of this mechanism.[2][4]
-
Protein Expression Analysis: Use Western blotting or immunocytochemistry to assess RFC protein levels.[1]
-
Functional Validation: Conduct a radiolabeled Pralatrexate ([14C]-PDX) uptake assay to directly measure the rate of drug influx.[2]
-
-
-
Mutations in SLC19A1:
-
Increased Drug Efflux:
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: The most frequently reported mechanisms include:
-
Impaired drug uptake: This is often due to reduced expression or inactivating mutations of the reduced folate carrier (RFC), also known as SLC19A1.[2][7]
-
Target enzyme alterations: Increased expression of the target enzyme, dihydrofolate reductase (DHFR), commonly through gene amplification.[1][3]
-
Defective polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH), which prevents the intracellular retention of Pralatrexate.[2][8]
-
Epigenetic modifications: Overexpression of DNA methyltransferase 3β (DNMT3B) and associated CpG island hypermethylation have been observed in resistant cells.[2]
-
Activation of bypass signaling pathways: Upregulation of pathways such as mTORC1 and adipogenesis has been linked to resistance.[2]
Q2: How can acquired resistance to Pralatrexate be overcome in vitro?
A2: Studies have shown that resistance can be reversed or circumvented by:
-
Epigenetic Modifiers: Hypomethylating agents like decitabine have demonstrated the ability to restore sensitivity to Pralatrexate, particularly in cells with reduced RFC expression.[1][3] The combination of decitabine and Pralatrexate has shown synergistic effects in resistant cell lines.[2]
-
Combination Therapies: Combining Pralatrexate with other chemotherapeutic agents, such as gemcitabine, has shown synergistic effects in preclinical models.[6][9]
Q3: Does resistance to Pralatrexate confer cross-resistance to other antifolates like methotrexate?
A3: Yes, cross-resistance to methotrexate (MTX) is commonly observed in Pralatrexate-resistant cell lines.[1][2] This is expected as both drugs share similar uptake (via RFC) and target (DHFR) mechanisms. However, resistance may not extend to drugs with different mechanisms of action.[1][3]
Q4: What is the role of polyglutamylation in Pralatrexate's mechanism of action and resistance?
A4: Pralatrexate is designed to be an efficient substrate for folylpolyglutamate synthetase (FPGS).[8][10] FPGS adds glutamate residues to the drug, leading to its intracellular trapping and enhanced inhibition of DHFR.[8] Resistance can arise from decreased FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which removes the glutamate residues.[2]
Quantitative Data Summary
Table 1: IC50 Values of Pralatrexate and Methotrexate in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| Pralatrexate | ||||
| CEM | 0.6 | 20 | ~33 | [2] |
| MOLT4 | 2.4 | 80 | ~33 | [2] |
| H9 | 3.3 | 35 (H9-12) | ~10.6 | [1][11] |
| H9 | 3.3 | >1000 (H9-200) | >303 | [1][11] |
| Methotrexate | ||||
| CEM | - | - | 2.1 | [2] |
| MOLT4 | - | - | 3.0 | [2] |
| H9 | 6.4 | 170.2 (H9-12) | ~26.6 | [1] |
| H9 | 6.4 | 4073 (H9-200) | ~636 | [1] |
Table 2: Apparent Ki Values for DHFR Inhibition
| Antifolate | Apparent Ki (nM) | Reference |
| Pralatrexate | 45 | [8] |
| Methotrexate | 26 | [8] |
| Pemetrexed | >200 | [8] |
Key Experimental Protocols
1. Establishment of Pralatrexate-Resistant Cell Lines
-
Principle: To select for a resistant population, parental cancer cells are continuously exposed to gradually increasing concentrations of Pralatrexate over an extended period.
-
Methodology:
-
Initiate cultures of the parental cell line (e.g., CEM, MOLT4, H9) in standard growth medium.[1][2]
-
Begin by exposing the cells to Pralatrexate at a concentration close to the IC50 value.
-
Monitor cell viability and proliferation. When the cells resume normal growth, incrementally increase the Pralatrexate concentration.
-
Repeat this process of dose escalation over several months until the cells can proliferate in a significantly higher concentration of the drug (e.g., 20-1000 nM).[1][2]
-
Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to ensure a homogenous population for subsequent experiments.[2]
-
Characterize the established resistant cell lines by determining their IC50 value for Pralatrexate and comparing it to the parental line.
-
2. Radiolabeled Pralatrexate Uptake Assay
-
Principle: To quantify the rate of drug transport into cells, a radiolabeled form of Pralatrexate (e.g., [14C]-PDX) is used, and the intracellular radioactivity is measured over time.
-
Methodology:
-
Plate parental and resistant cells at a defined density (e.g., 500,000 cells per well) in a multi-well plate.[8]
-
Incubate the cells with a low concentration of [14C]-Pralatrexate (e.g., 1 nM) for various time points (e.g., 0, 10, 30, 60 minutes).[2]
-
At each time point, stop the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells to release the intracellular contents.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content or cell number.
-
Plot the intracellular radioactivity over time to determine the initial rate of uptake.[2]
-
3. Gene Expression Analysis by RT-qPCR
-
Principle: To quantify the mRNA levels of genes involved in Pralatrexate resistance (e.g., SLC19A1, DHFR), reverse transcription is used to create cDNA from cellular RNA, followed by quantitative PCR.
-
Methodology:
-
Isolate total RNA from parental and resistant cell lines using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize cDNA from a standardized amount of RNA (e.g., 10 ng) using a reverse transcription kit.[2]
-
Prepare the qPCR reaction mix containing cDNA, gene-specific primers for the target gene (e.g., SLC19A1) and a housekeeping gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR cycler.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the resistant cells to the parental cells.[2]
-
Visualizations
Caption: Pralatrexate mechanism of action.
Caption: Key mechanisms of acquired Pralatrexate resistance.
Caption: Experimental workflow for investigating resistance.
References
- 1. Generation of pralatrexate resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-tumor activity of pralatrexate (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC19A1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of pralatrexate resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (R)-Pralatrexate
Welcome to the Technical Support Center for the Stereoselective Synthesis of (R)-Pralatrexate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of the (R)-diastereomer of Pralatrexate.
Pralatrexate, an antifolate drug, possesses a critical stereocenter at the C10 position. The (R)- and (S)-diastereomers can exhibit different pharmacological profiles. Achieving high stereoselectivity in the synthesis of the desired this compound is a significant challenge. This guide addresses specific issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereoselective synthesis of this compound?
A1: The main challenge lies in controlling the stereochemistry at the C10 position, which is generated during the coupling of the pteridine moiety with the side chain. The synthesis of Pralatrexate often results in a mixture of (R) and (S) diastereomers.[1][2] The chirality of the L-glutamate portion is typically introduced from commercially available chiral starting materials.
Q2: What are the common strategies to achieve stereoselectivity in the synthesis of this compound?
A2: The two primary strategies are:
-
Diastereoselective Synthesis: This involves using a chiral auxiliary to direct the stereochemical outcome of the reaction that forms the C10 stereocenter.
-
Chiral Resolution: This approach involves synthesizing the mixture of diastereomers and then separating them using techniques like chiral chromatography (HPLC or SFC).
Q3: Are there any known chiral auxiliaries that have been successfully used for the synthesis of Pralatrexate precursors?
A3: While the use of chiral auxiliaries is a common strategy in asymmetric synthesis, specific examples with detailed protocols and high diastereomeric excess for the direct synthesis of this compound precursors are not extensively reported in publicly available literature. However, the general principle involves temporarily attaching a chiral molecule to one of the reactants to influence the direction of bond formation.
Q4: Can epimerization occur at the C10 position during the synthesis?
A4: Yes, epimerization at the C10 position is a potential issue, especially under harsh reaction conditions such as strong bases or high temperatures. This can lead to a lower diastereomeric excess of the desired (R)-isomer. It is crucial to carefully control the reaction conditions during the synthesis and work-up to minimize epimerization.[3]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Key Coupling Reaction
Symptoms:
-
NMR or chiral HPLC analysis of the crude product shows a nearly 1:1 ratio of (R) and (S) diastereomers.
-
The yield of the desired this compound after purification is significantly lower than 50%.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Stereocontrol | - Introduce a chiral auxiliary to the benzoic acid moiety or the pteridine precursor to induce facial selectivity during the alkylation step.- Screen different chiral catalysts for the coupling reaction. | Increased formation of one diastereomer over the other, leading to a higher diastereomeric excess (d.e.). |
| Unfavorable Reaction Conditions | - Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.- Solvent: Screen a range of solvents with varying polarities. | Improved diastereomeric ratio. |
| Racemization/Epimerization | - Use milder bases and reaction conditions.- Minimize reaction time and exposure to high temperatures. | Preservation of the desired stereochemistry and a higher d.e. |
Logical Workflow for Troubleshooting Low Diastereoselectivity
Issue 2: Difficulty in Separating (R) and (S) Diastereomers
Symptoms:
-
Co-elution or poor resolution of diastereomers in chiral HPLC or SFC.
-
Inability to obtain the (R)-isomer with high purity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chiral Stationary Phase (CSP) | - Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type). | Identification of a CSP that provides baseline separation of the diastereomers. |
| Inappropriate Mobile Phase | - For HPLC: Vary the mobile phase composition (e.g., ratio of hexane/isopropanol/ethanol, additives like trifluoroacetic acid or diethylamine).- For SFC: Optimize the co-solvent (e.g., methanol, ethanol) and additive concentrations. | Improved resolution and peak shape. |
| Poor Method Parameters | - Optimize flow rate, column temperature, and injection volume. | Sharper peaks and better separation. |
Experimental Protocols
General Protocol for Chiral HPLC Method Development for Pralatrexate Diastereomers
This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required for your specific system and sample.
-
Column Screening:
-
Screen a set of chiral columns, such as those with polysaccharide-based stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane and Isopropanol (IPA) or Ethanol (EtOH) in various ratios (e.g., 90:10, 80:20, 70:30). Additives like 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds can improve peak shape.
-
Reversed Phase: Use a mobile phase of Acetonitrile or Methanol and water with a buffer (e.g., ammonium bicarbonate, ammonium acetate).
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Example Chiral HPLC Conditions for Pralatrexate Analysis:
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |
| Mobile Phase | n-Hexane/Ethanol/Methanol/Trifluoroacetic Acid/n-Butylamine (e.g., 80/10/10/0.5/0.1 v/v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 242 nm |
Note: This is an example, and conditions may need to be adjusted.
General Protocol for Preparative Chiral SFC Purification
Supercritical Fluid Chromatography (SFC) is a powerful technique for preparative chiral separations due to its speed and reduced solvent consumption.[4][5][6]
-
Analytical Method Development:
-
Develop an analytical scale chiral SFC method using a screened chiral column and a mobile phase of supercritical CO2 with a co-solvent (e.g., methanol, ethanol) and an additive if necessary.
-
-
Scale-Up:
-
Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the (R)- and (S)-isomers.
-
Analyze the purity of the collected fractions using the analytical chiral SFC or HPLC method.
-
Workflow for Chiral Purification of Pralatrexate
Issue 3: Epimerization During Synthesis or Work-up
Symptoms:
-
A decrease in the diastereomeric excess of the product after a reaction step or during purification.
-
Inconsistent stereochemical outcomes between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harsh Basic or Acidic Conditions | - Use milder bases (e.g., organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases).- Neutralize the reaction mixture carefully during work-up, avoiding prolonged exposure to strong acids or bases. | Minimized epimerization and preservation of the stereochemical integrity of the product. |
| Elevated Temperatures | - Perform reactions at the lowest effective temperature.- Avoid excessive heating during solvent removal or purification. | Reduced rate of epimerization. |
| Protracted Reaction or Purification Times | - Monitor reactions closely and quench them as soon as they are complete.- Streamline the purification process to minimize the time the compound is in solution. | Less opportunity for the product to epimerize. |
This technical support guide provides a starting point for addressing common challenges in the stereoselective synthesis of this compound. For further assistance, please consult the relevant scientific literature and consider collaborating with experts in asymmetric synthesis and chiral separations.
References
- 1. WO2013164856A1 - A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof - Google Patents [patents.google.com]
- 2. Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (R)-Pralatrexate In Vivo Studies
This guide is intended for researchers, scientists, and drug development professionals working with (R)-Pralatrexate. It provides answers to frequently asked questions and troubleshooting advice to help minimize off-target effects during in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a folate analog metabolic inhibitor. Its mechanism involves several key steps:
-
Cellular Entry: It enters cells primarily through the reduced folate carrier-1 (RFC-1), a protein often overexpressed in cancer cells.[1][2][3][4] Pralatrexate was specifically designed to have a high affinity for RFC-1, leading to greater internalization into malignant cells compared to normal tissues.[3][5][6][7]
-
Intracellular Retention: Once inside the cell, it is efficiently converted into polyglutamated forms by the enzyme folylpolyglutamyl synthetase (FPGS).[2][5][6] This polyglutamylation traps the drug inside the cell, prolonging its action.[5][8]
-
Enzyme Inhibition: Pralatrexate and its polyglutamylated forms potently inhibit dihydrofolate reductase (DHFR).[1][8][9][10] DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[8][10][11]
-
Induction of Apoptosis: By disrupting DNA synthesis, Pralatrexate halts cell division and induces programmed cell death (apoptosis) in rapidly proliferating cells.[1][10]
Q2: What are the most common off-target effects of this compound observed in vivo and why do they occur?
A2: The off-target effects of Pralatrexate are a direct extension of its mechanism of action, affecting rapidly dividing normal cells in addition to cancer cells. The most frequently reported adverse events include:
-
Mucositis: Inflammation and ulceration of the mucous membranes, especially in the mouth and gastrointestinal tract.[1][5][10][12] This is the most common dose-limiting toxicity.[9][13]
-
Myelosuppression: Suppression of bone marrow function, leading to hematological toxicities such as thrombocytopenia (low platelets), neutropenia (low neutrophils), and anemia (low red blood cells).[1][5][12]
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common.[5][10][12]
-
Hepatotoxicity: Elevations in liver enzymes (AST, ALT) have been reported.[5][12][14]
These effects occur because normal tissues with high cell turnover rates, such as the lining of the GI tract and bone marrow precursors, also rely on folate metabolism for proliferation and are therefore susceptible to DHFR inhibition.
Q3: Why is supplementation with folic acid and vitamin B12 mandatory during Pralatrexate administration?
A3: Supplementation with folic acid and vitamin B12 is a critical strategy to minimize the off-target toxicities of Pralatrexate.[1][10] This supplementation helps to protect normal, healthy cells from the cytotoxic effects of the antifolate agent.[9] Specifically, it has been shown to reduce the incidence and severity of mucositis and hematological toxicities.[7][10][11] The standard recommendation is to begin low-dose oral folic acid daily at least 10 days before the first Pralatrexate dose and to administer an intramuscular injection of vitamin B12 no more than 10 weeks prior to the initial dose.[10]
Q4: How does this compound achieve selectivity for tumor cells over normal cells?
A4: Pralatrexate's selectivity is based on several key factors:
-
RFC-1 Overexpression: It was rationally designed to be a high-affinity substrate for the reduced folate carrier (RFC-1).[5][6] Many tumor cells, including T-cell lymphomas, overexpress RFC-1 to meet their high demand for folates, leading to preferential uptake of Pralatrexate into malignant cells.[1][3][8]
-
Enhanced Polyglutamylation: Pralatrexate is a superior substrate for the enzyme folylpolyglutamyl synthetase (FPGS) compared to older antifolates.[5][6] This leads to more efficient polyglutamylation and, consequently, better intracellular retention and accumulation within tumor cells.[2][10]
Section 2: Troubleshooting Guides
Issue: Severe Mucositis Observed in Animal Models
-
Q: My animal models are developing severe oral mucositis (ulcers, difficulty eating) after Pralatrexate administration. What are the immediate steps?
-
A: Immediately consult your institution's veterinarian. Provide soft food or a liquid diet to ensure adequate nutrition and hydration. Administer supportive care as recommended, which may include analgesics for pain management. The Pralatrexate dose should be withheld until the mucositis resolves to Grade 1 or less.[10]
-
-
Q: How can I prevent or reduce the severity of mucositis in future experiments?
-
A:
-
Ensure Proper Supplementation: Verify that the folic acid and vitamin B12 supplementation protocol is being followed correctly. Folic acid should be initiated at least 10 days prior to the first dose of Pralatrexate.[10]
-
Dose Reduction: The most effective preventative measure is dose modification. If Grade 2 or higher mucositis occurs, the subsequent Pralatrexate dose should be reduced.[10][15] A common reduction strategy is to decrease the dose from 30 mg/m² to 20 mg/m².[15]
-
Consider Leucovorin Rescue: Although not standard, prophylactic administration of leucovorin (folinic acid) 24 hours after Pralatrexate has been explored as a strategy to mitigate toxicity, particularly mucositis, without compromising efficacy in some clinical settings.[13][16] This may be adaptable to preclinical models.
-
-
Table 1: Dose Modification Guidelines for Mucositis
| Mucositis Grade (NCI CTCAE v3.0) | Observation | Recommended Action for Next Dose |
|---|---|---|
| Grade 1 | Erythema, soreness | Continue Pralatrexate at the same dose. |
| Grade 2 | Ulceration, solid diet tolerated | Omit Pralatrexate until resolution. Restart at a reduced dose (e.g., 20 mg/m²). |
| Grade 3 | Ulceration, liquid diet only | Omit Pralatrexate until resolution. Restart at a reduced dose (e.g., 20 mg/m²). |
| Grade 4 | Ulceration, alimentation not possible | Discontinue Pralatrexate therapy. |
Data adapted from clinical trial protocols for illustrative purposes.[10][15]
Issue: Unexpected Hematological Toxicity (Neutropenia, Thrombocytopenia)
-
Q: We are observing significant drops in platelet and neutrophil counts in our experimental animals. What is the cause and what should we do?
-
A: This is a known off-target effect called myelosuppression, caused by Pralatrexate's inhibition of DNA synthesis in rapidly dividing hematopoietic progenitor cells in the bone marrow.[1] You should perform complete blood counts (CBCs) prior to each scheduled dose. If counts are below the protocol-defined threshold, the dose must be delayed until recovery.
-
-
Q: What are the guidelines for dose adjustment based on blood counts?
-
A: Dose adjustments are critical for managing hematological toxicity. The following table provides a general guideline based on clinical practice that can be adapted for preclinical models.
-
Table 2: Dose Modification Guidelines for Hematological Toxicity
| Toxicity | Measurement | Recommended Action for Next Dose |
|---|---|---|
| Neutropenia | Absolute Neutrophil Count (ANC) < 1.0 x 10⁹/L | Omit Pralatrexate until ANC ≥ 1.0 x 10⁹/L. |
| Thrombocytopenia | Platelet Count < 50 x 10⁹/L | Omit Pralatrexate until Platelet Count ≥ 50 x 10⁹/L. |
| Febrile Neutropenia | Grade 3 | Omit Pralatrexate until resolution. Restart at a reduced dose (e.g., 20 mg/m²). |
| Severe Toxicity | Grade 4 Neutropenia or Thrombocytopenia (second occurrence) | Omit Pralatrexate until resolution. Restart at a reduced dose (e.g., 20 mg/m²). |
Data adapted from clinical trial protocols for illustrative purposes.[10][15]
Section 3: Key Experimental Protocols
Protocol 1: Standard Folic Acid and Vitamin B12 Supplementation for In Vivo Studies (Rodent Model)
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Folic Acid Supplementation:
-
Begin supplementation at least 10 days prior to the first dose of Pralatrexate.
-
Provide folic acid in the drinking water at a concentration calculated to deliver approximately 1-1.25 mg per day (human equivalent dose, requires allometric scaling for rodents) or via daily oral gavage.
-
Continue folic acid supplementation throughout the entire study and for 30 days after the final Pralatrexate dose.[10]
-
-
Vitamin B12 Supplementation:
-
Administer a single dose of Vitamin B12 (e.g., methylcobalamin) via intramuscular (IM) or subcutaneous (SC) injection 7-10 days before the first Pralatrexate dose.
-
The dose should be scaled appropriately from the human dose of 1 mg.
-
Repeat the injection every 8-10 weeks for long-term studies.[10]
-
-
Monitoring: Observe animals daily for any signs of toxicity.
Protocol 2: Prophylactic Leucovorin Rescue (Exploratory)
This is an exploratory protocol based on clinical reports and should be validated for your specific model.[13][16]
-
Pralatrexate Administration: Administer this compound via the desired route (e.g., intravenous injection).
-
Leucovorin Administration:
-
24 hours after each Pralatrexate administration, administer Leucovorin (folinic acid).
-
The dose of Leucovorin must be carefully optimized. A starting point could be a 1:1 molar ratio with the Pralatrexate dose, but this requires empirical testing to balance toxicity reduction with potential efficacy interference.
-
Administration can be via IV, IP, or PO routes.
-
-
Toxicity and Efficacy Assessment:
-
Rigorously compare toxicity profiles (mucositis, myelosuppression) and anti-tumor efficacy between groups receiving Pralatrexate alone and those receiving the Leucovorin rescue.
-
Section 4: Visual Guides and Pathways
References
- 1. Pralatrexate - Wikipedia [en.wikipedia.org]
- 2. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pralatrexate: an emerging new agent with activity in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 9. Pralatrexate, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the side effects of Pralatrexate? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Preemptive Leucovorin Administration Minimizes Pralatrexate Toxicity without Sacrificing Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (R)-Pralatrexate cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in (R)-Pralatrexate cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is the active R-diastereomer of Pralatrexate, a folate analog metabolic inhibitor.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[2][3] This inhibition disrupts the synthesis of essential precursors for DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] Pralatrexate is efficiently transported into tumor cells by the reduced folate carrier (RFC) and is retained intracellularly through polyglutamylation by folylpolyglutamate synthetase (FPGS), which enhances its cytotoxic activity.[3][6]
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors, ranging from cell culture conditions to assay execution. Key areas to investigate include:
-
Cell Health and Culture Conditions: Variations in cell passage number, confluency, and the presence of contaminants like mycoplasma can significantly alter cellular response to treatment.[7]
-
Folate Concentration in Media: The level of folic acid in the cell culture medium can compete with Pralatrexate for uptake and intracellular targets, thereby affecting its potency.[8]
-
Expression of RFC and FPGS: The expression levels of the drug transporters (RFC) and the polyglutamylation enzyme (FPGS) can vary between cell lines and even within the same cell line over time, leading to differential drug uptake and retention.[9][10]
-
Assay Protocol Variability: Inconsistencies in cell seeding density, drug incubation time, and reagent preparation can all contribute to variable results.[11]
Q3: How does the folate concentration in my cell culture medium affect the cytotoxicity of this compound?
Folic acid and its derivatives in the culture medium can directly compete with this compound for transport into the cell via the RFC and for binding to DHFR. High concentrations of folate can therefore reduce the uptake and efficacy of Pralatrexate, leading to higher IC50 values. For consistent results, it is crucial to use a medium with a standardized and known folate concentration for all experiments. If possible, using a folate-deficient medium supplemented with a controlled amount of folic acid is recommended.[8]
Q4: Can the expression levels of RFC and FPGS in my cell lines explain variable results?
Yes. The cellular uptake of Pralatrexate is primarily mediated by the Reduced Folate Carrier (RFC).[4][6] Cell lines with higher RFC expression will internalize the drug more efficiently, leading to greater cytotoxicity.[10] Similarly, folylpolyglutamate synthetase (FPGS) is responsible for adding glutamate residues to Pralatrexate, a process that traps the drug inside the cell and enhances its inhibitory effect on DHFR.[9] Therefore, cell lines with high FPGS activity will exhibit increased sensitivity to Pralatrexate. Variations in the expression of these proteins can lead to significant differences in cytotoxicity.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide provides a step-by-step approach to troubleshooting variable IC50 values in your this compound cytotoxicity assays.
dot
Caption: Troubleshooting workflow for inconsistent IC50 values.
| Potential Cause | Troubleshooting Step | Recommendation |
| Cell Culture Variability | Mycoplasma Testing | Regularly test cell cultures for mycoplasma contamination. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | |
| Cell Confluency | Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.[11] | |
| Media Composition | Folate Concentration | Use a cell culture medium with a defined and consistent folic acid concentration. Consider using folate-deficient media with controlled supplementation.[8] |
| Experimental Protocol | Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for each cell line and assay duration.[11] |
| Drug Preparation | Prepare fresh this compound solutions for each experiment from a validated stock. Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles.[12] | |
| Incubation Time | Maintain consistent incubation times for both drug treatment and assay development across all experiments. | |
| Biological Factors | RFC/FPGS Expression | If variability persists, consider quantifying the mRNA or protein expression levels of RFC and FPGS in your cell lines.[9][10] |
Guide 2: High Background or Low Signal in Viability Assays
This guide addresses common issues related to signal quality in colorimetric and fluorometric cytotoxicity assays.
dot
Caption: Troubleshooting guide for assay signal issues.
| Issue | Potential Cause | Troubleshooting Step | Recommendation |
| High Background | Microbial Contamination | Visual Inspection & Culture | Visually inspect plates for turbidity or color changes. Plate a sample of the medium on an agar plate to check for bacterial or fungal growth. |
| Reagent Precipitation | Visual Inspection | Inspect assay reagents for any precipitates before use. | |
| Media Interference | Use Phenol Red-Free Medium | Phenol red in the culture medium can interfere with absorbance readings in some colorimetric assays. Use a phenol red-free medium during the assay incubation period. | |
| Low Signal | Insufficient Cell Number | Cell Titration | The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density.[11] |
| Suboptimal Incubation | Time-Course Experiment | The incubation time with the assay reagent may be too short. Perform a time-course experiment to determine the optimal incubation period. | |
| Inactive Reagents | Check Reagent Expiry | Ensure that assay reagents have not expired and have been stored correctly. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Reconstitution: Dissolve powdered this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Solubility: Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.[12] For short-term storage (up to 72 hours), vials can be kept at 2-8°C in the original carton to protect from light.[13]
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the drug dilutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
dot
Caption: Standard workflow for an MTT cytotoxicity assay.
Data Presentation
Table 1: Reported IC50 Values of Pralatrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H9 | T-cell Lymphoma | 1.1 - 2.5 | [6] |
| P12 | T-cell Lymphoma | 1.7 - 2.4 | [6] |
| CEM | T-cell Lymphoma | 3.2 - 4.2 | [6] |
| MM.1s | Multiple Myeloma | 1.7 - 9.7 | [3] |
| KMS-11 | Multiple Myeloma | 1.7 - 9.7 | [3] |
| HeLa | Cervical Cancer | ~130-fold more potent than Methotrexate | [8] |
Table 2: Recommended Seeding Densities for 96-well Plates
| Cell Proliferation Rate | Seeding Density (cells/well) | Notes |
| Rapid (e.g., HeLa, A549) | 2,000 - 10,000 | Lower densities are recommended for longer incubation times (≥48h) to avoid over-confluency. |
| Slow (e.g., MCF-7) | 5,000 - 20,000 | Higher initial densities may be required to generate a sufficient signal, especially for shorter assays. |
Signaling Pathway
dot
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. The anti-tumor activity of pralatrexate (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 5. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The impact of 5-formyltetrahydrofolate on the anti-tumor activity of pralatrexate, as compared to methotrexate, in HeLa Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single agent and combination studies of pralatrexate and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. globalrph.com [globalrph.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (R)-Pralatrexate & Renal Impairment
This technical support center provides essential information for researchers, scientists, and drug development professionals on the impact of renal impairment on (R)-Pralatrexate clearance.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the clearance of this compound?
A1: Chronic renal impairment leads to a decrease in the renal clearance of pralatrexate's diastereomers.[1] However, studies have shown that mild to moderate renal impairment does not dramatically affect the systemic exposure to these diastereomers.[1] Approximately 34% of pralatrexate is excreted unchanged in the urine.[2][3][4][5] Therefore, a decline in renal function can lead to reduced clearance and a corresponding increase in plasma exposure.[4]
Q2: Are there specific dosing recommendations for patients with renal impairment?
A2: Yes, dosing adjustments are recommended based on the severity of renal impairment.
-
Mild to Moderate Renal Impairment (CrCl ≥ 30 mL/min): No dosage adjustment is necessary.[6][7][8]
-
Severe Renal Impairment (CrCl 15-29 mL/min or eGFR 15 to 29 mL/min/1.73 m²): The recommended dose of pralatrexate should be reduced to 15 mg/m².[1][4][7][8][9]
-
End-Stage Renal Disease (ESRD), including patients on dialysis: The use of pralatrexate should be avoided unless the potential benefit outweighs the risks.[6][7][9] Serious adverse reactions have been reported in this patient population.[7]
Q3: What are the potential risks of administering pralatrexate to patients with severe renal impairment?
A3: Patients with severe renal impairment may be at a greater risk for increased drug exposure and adverse reactions.[7][9] An increase in cytopenias has been observed in patients with severe renal impairment.[1] Additionally, serious adverse drug reactions, including fatal cases of toxic epidermal necrolysis (TEN) and severe mucositis, have been reported in patients with end-stage renal disease undergoing dialysis.[6][7]
Q4: What parameters should be monitored in patients with renal impairment receiving pralatrexate?
A4: It is crucial to monitor patients with moderate to severe renal impairment for renal function and systemic toxicity to adjust dosing accordingly.[2] Complete blood counts should be monitored to watch for myelosuppression, and patients should be monitored weekly for mucositis.[7][10]
Troubleshooting Guide
Issue: Unexpectedly high plasma concentrations of this compound in a subject with mild renal impairment.
Troubleshooting Steps:
-
Verify Renal Function Assessment: Re-evaluate the subject's creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR) to confirm the classification of mild renal impairment.
-
Review Concomitant Medications: Check for the concurrent use of drugs that are eliminated by renal excretion, such as non-steroidal anti-inflammatory drugs (NSAIDs) or probenecid, as they may delay pralatrexate clearance.[2][3]
-
Assess for Dehydration: Dehydration can temporarily reduce renal function. Ensure the subject is adequately hydrated.
-
Investigate Potential for Drug-Drug Interactions: Although pralatrexate is not substantially metabolized by cytochrome P-450 enzymes, the possibility of other drug interaction mechanisms should be considered.[3]
Issue: A subject with severe renal impairment is experiencing significant mucositis despite a reduced dose.
Troubleshooting Steps:
-
Confirm Correct Dose Reduction: Ensure the dose was correctly calculated and administered at the recommended 15 mg/m² for severe renal impairment.[1][4][7][8]
-
Evaluate Vitamin Supplementation: Confirm the patient is receiving the recommended supplementation with folic acid and vitamin B12, as this can help mitigate mucositis.[6][7][10]
-
Monitor for Grade of Mucositis: If mucositis is Grade 2 or higher, the dose should be held until recovery to ≤ Grade 1.[10] For recurrent or Grade 3 mucositis, a further dose reduction to 10 mg/m² may be necessary upon recovery.[8][10]
-
Discontinuation Criteria: If systemic toxicity reaches Grade 4, therapy should be discontinued.[2]
Quantitative Data Summary
Table 1: Recommended Pralatrexate Dosage in Renal Impairment
| Renal Function Category | Creatinine Clearance (CrCl) / eGFR | Recommended Pralatrexate Dose |
| Normal | Not specified | 30 mg/m² |
| Mild to Moderate Impairment | ≥ 30 mL/min | 30 mg/m² (No adjustment needed) |
| Severe Impairment | 15 - 29 mL/min | 15 mg/m² |
| End-Stage Renal Disease (ESRD) | < 15 mL/min (including dialysis) | Avoid use |
Data sourced from multiple clinical guidelines and studies.[1][6][7][8]
Table 2: Pharmacokinetic Parameters of Pralatrexate Diastereomers by Renal Function
| Cohort | Renal Function | Pralatrexate Dose | N |
| A | Normal | 30 mg/m² | 8 |
| B | Mild Impairment | 30 mg/m² | 7 |
| C | Moderate Impairment | 30 mg/m² | 7 |
| D | Severe Impairment | 15 mg/m² | 5 |
Based on a Phase 1 study in patients with relapsed/refractory advanced solid tumors and lymphoma.[1] The study found that at these dose levels, the systemic exposure to pralatrexate was not dramatically affected by renal impairment.[1]
Experimental Protocols
Phase 1 Study of Pralatrexate in Patients with Renal Impairment
This section outlines the methodology of a key clinical trial that evaluated the pharmacokinetics and safety of pralatrexate in patients with varying degrees of renal function.
Study Design:
-
An open-label, non-randomized, phase 1 study.[1]
-
Patients were enrolled into four cohorts based on renal function: Normal, Mild Impairment, Moderate Impairment, and Severe Impairment.[1]
Patient Population:
-
Patients with relapsed/refractory advanced solid tumors and lymphoma.[1]
-
A total of 29 patients were enrolled, with 27 receiving at least one dose of pralatrexate.[1]
Dosing and Administration:
-
Cohorts A (Normal), B (Mild), and C (Moderate): Received 30 mg/m² of pralatrexate.[1]
-
Cohort D (Severe): The starting dose was initially planned at 20 mg/m² but was reduced to 15 mg/m² due to a qualifying toxicity in Cohort C.[1]
-
Pralatrexate was administered as an intravenous (IV) push over 3-5 minutes, once weekly for 6 weeks in 7-week cycles.[1][6]
Pharmacokinetic (PK) Sampling and Analysis:
-
Plasma and urine samples were collected at pre-specified time points to determine the PK profile of pralatrexate in each cohort.[1]
Safety and Tolerability Monitoring:
-
Patients were followed for safety and tolerability throughout the study.[1]
Visualizations
Caption: Workflow of the phase 1 clinical trial investigating pralatrexate in renal impairment.
Caption: Logical relationship between renal function and pralatrexate dosing adjustments.
References
- 1. Phase 1 study evaluating the safety and pharmacokinetics of pralatrexate in relapsed/refractory advanced solid tumors and lymphoma patients with mild, moderate, and severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Pralatrexate Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. ashpublications.org [ashpublications.org]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. These highlights do not include all the information needed to use PRALATREXATE INJECTION safely and effectively. See full prescribing information for PRALATREXATE INJECTION.PRALATREXATE injection, for intravenous useInitial U.S. Approval: 2009 [dailymed.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. For Renal Function - FOLOTYN.com - HCP Site [folotyn.com]
- 10. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
Technical Support Center: Managing Mucositis in Preclinical (R)-Pralatrexate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists managing mucositis as a side effect in preclinical studies of (R)-Pralatrexate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced mucositis?
A1: this compound is an antifolate that inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and proteins.[1][2] This inhibition disrupts the proliferation of rapidly dividing cells, including the epithelial cells lining the gastrointestinal tract, leading to mucosal damage and inflammation, which manifests as mucositis.[2]
Q2: What are the typical signs and severity of mucositis observed in preclinical models treated with this compound?
A2: Signs of mucositis in preclinical models can range from erythema and mild inflammation to severe ulceration of the oral and intestinal mucosa. In animal models, this can be observed as redness, swelling, and sores in the oral cavity (e.g., hamster cheek pouch) and can be inferred from clinical signs such as weight loss, diarrhea, and dehydration.[3] The severity is dose-dependent.
Q3: What preclinical models are most suitable for studying this compound-induced mucositis?
A3: The Golden Syrian hamster cheek pouch model is a well-established model for studying chemotherapy-induced oral mucositis.[4][5][6][7][8][9] For gastrointestinal mucositis, rat and mouse models are commonly used.
Q4: How can mucositis be quantitatively assessed in preclinical models?
A4: Mucositis is typically scored based on a standardized grading scale. The World Health Organization (WHO) Oral Toxicity Scale is a commonly used system.[10] This involves visual inspection and scoring of erythema, ulceration, and the animal's ability to eat. Body weight loss is also a key indicator of mucositis severity and overall toxicity.[3]
Q5: What is the role of leucovorin in managing this compound-induced mucositis?
A5: Leucovorin (folinic acid) is a reduced folate that can bypass the metabolic block induced by DHFR inhibitors like this compound. It is used as a rescue agent to mitigate the toxic effects on normal tissues, including the mucosa, without compromising the antitumor activity of this compound when administered with an appropriate delay.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high-grade (Grade 3-4) mucositis and mortality at planned this compound dose. | - Dose may be too high for the specific animal strain or model.- Dehydration and malnutrition exacerbating toxicity.- Individual animal sensitivity. | - Perform a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific model.- Ensure adequate hydration and nutritional support (e.g., soft food, subcutaneous fluids).- Implement a leucovorin rescue protocol.[11][12][13] |
| High variability in mucositis scores between animals in the same treatment group. | - Inconsistent drug administration (e.g., intraperitoneal vs. intravenous).- Variation in the induction of mucositis (if using a mechanical irritation model).- Differences in individual animal health status or microbiome. | - Standardize drug administration route and technique.- Ensure consistent application of mechanical irritation in the hamster cheek pouch model.- Acclimatize animals properly and monitor for any underlying health issues before starting the experiment. |
| Leucovorin rescue appears to be reducing the anti-tumor efficacy of this compound. | - Leucovorin administered too soon after this compound.- Leucovorin dose is too high. | - Ensure a sufficient interval (e.g., 24 hours) between this compound and leucovorin administration.[11]- Titrate the leucovorin dose to the minimum effective dose for mucositis prevention. |
| Difficulty in consistently scoring oral mucositis in the hamster cheek pouch. | - Subjectivity in visual assessment.- Lack of a standardized scoring system. | - Use a validated scoring scale (e.g., a modified WHO scale for animals).- Have two independent, blinded observers score the mucositis.- Supplement visual scoring with quantitative measures like changes in cheek pouch weight or volume.[4][8] |
| Animals are losing more than 20% of their body weight. | - Severe mucositis preventing oral intake.- Systemic toxicity of this compound. | - This is often a humane endpoint. Euthanize the animals and collect tissues for analysis.- In future experiments, consider a lower dose of this compound or the implementation of supportive care measures earlier in the study. |
Data Presentation
Table 1: Incidence and Severity of Mucositis in Preclinical this compound Studies (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Number of Animals | Incidence of Mucositis (%) | Mean Mucositis Score (WHO Grade) | Mean Body Weight Loss (%) |
| Vehicle Control | 0 | 10 | 0 | 0 | <1 |
| This compound | 15 | 10 | 40 | 1.5 | 5 |
| This compound | 30 | 10 | 80 | 2.5 | 12 |
| This compound | 40 | 10 | 100 | 3.5 | 18 |
Table 2: Effect of Leucovorin Rescue on this compound-Induced Toxicity (Hypothetical Data)
| Treatment Group | This compound Dose (mg/kg) | Leucovorin Dose (mg/kg) | Number of Animals | Incidence of Grade ≥2 Mucositis (%) | Mean Body Weight Loss (%) |
| This compound Alone | 40 | 0 | 10 | 90 | 18 |
| This compound + Leucovorin | 40 | 50 | 10 | 20 | 8 |
Experimental Protocols
Protocol 1: Induction and Assessment of Oral Mucositis in the Hamster Cheek Pouch Model
-
Animal Model: Male Golden Syrian hamsters, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
This compound Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection on specified days (e.g., days 0, 2, and 4). Doses should be determined from dose-ranging studies.
-
Mechanical Irritation (Optional but Recommended): On day 1, lightly scratch the buccal pouch mucosa with a sterile 18-gauge needle to induce mild inflammation, which sensitizes the tissue to the effects of chemotherapy.[6][7]
-
Mucositis Scoring:
-
Visually inspect the cheek pouches daily or every other day, starting from day 5.
-
Score the degree of erythema, edema, and ulceration based on a 0-5 scale (a modified WHO scale).
-
Grade 0: Normal pouch, no signs of mucositis.
-
Grade 1: Mild erythema, no evidence of ulceration.
-
Grade 2: Moderate erythema, small ulcerations.
-
Grade 3: Severe erythema, extensive ulceration.
-
Grade 4: Very severe erythema and ulceration, preventing the animal from eating.
-
Grade 5: Moribund or dead.
-
-
Supportive Care: Provide soft, palatable food and monitor for dehydration. Administer subcutaneous fluids as needed.
-
Endpoint: Euthanize animals at a predetermined time point or when they reach humane endpoints (e.g., >20% body weight loss). Collect cheek pouch tissue for histological analysis.
Protocol 2: Leucovorin Rescue in a Mouse Model of this compound Toxicity
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing a relevant tumor xenograft.
-
This compound Administration: Administer a high dose of this compound (e.g., a dose known to cause significant toxicity) via intravenous (IV) or IP injection.
-
Leucovorin Administration: 24 hours after this compound administration, administer leucovorin (e.g., 50 mg/kg) via IP injection.[11]
-
Monitoring:
-
Monitor tumor growth using caliper measurements.
-
Monitor animal body weight daily as a surrogate marker for toxicity and mucositis.
-
Observe animals for clinical signs of distress.
-
-
Endpoint: Continue treatment for a specified number of cycles or until tumor burden requires euthanasia. At the end of the study, collect tumors and relevant tissues (e.g., intestine) for analysis.
Mandatory Visualizations
Caption: Mechanism of this compound action in a tumor cell.
Caption: Simplified signaling pathway of chemotherapy-induced mucositis.
Caption: General experimental workflow for a preclinical mucositis study.
References
- 1. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 2. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Therapeutic Effect of PLAG against Oral Mucositis in Hamster and Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Effect of PLAG against Oral Mucositis in Hamster and Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. Oral Mucositis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Leucovorin rescue allows effective high-dose pralatrexate treatment and an increase in therapeutic index in mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preemptive leucovorin administration minimizes pralatrexate toxicity without sacrificing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preemptive Leucovorin Administration Minimizes Pralatrexate Toxicity without Sacrificing Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Tumor Efficacy of (R)-Pralatrexate in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of (R)-Pralatrexate, a novel antifolate, with a focus on its validation in preclinical models. While direct comparative studies of this compound in patient-derived xenograft (PDX) models are not extensively available in publicly accessible literature, this document synthesizes the robust body of evidence from cell line-derived xenografts and in vitro studies, which strongly support its superior efficacy over other antifolates. Furthermore, this guide outlines a detailed experimental protocol for validating these effects in PDX models and contextualizes the preclinical data with key clinical findings.
Executive Summary
This compound distinguishes itself from other folate antagonists, such as methotrexate, through a unique molecular structure that enhances its uptake and retention in tumor cells. This leads to a more potent inhibition of dihydrofolate reductase (DHFR) and subsequent disruption of DNA synthesis. Preclinical studies consistently demonstrate the superior anti-tumor activity of pralatrexate compared to methotrexate in various cancer models, particularly in T-cell lymphomas.[1][2] Clinical trials have further solidified its position as an effective therapeutic agent for relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][3]
Comparative Efficacy Data
The following tables summarize the comparative efficacy of pralatrexate against other antifolates from in vitro and in vivo preclinical studies.
In Vitro Cytotoxicity
| Cancer Type | Cell Line | This compound IC₅₀ (nM) | Methotrexate IC₅₀ (nM) | Pemetrexed IC₅₀ (nM) | Reference |
| Mesothelioma | H2052 | 0.625 | 80 | >100 | [4] |
| Non-Small Cell Lung Cancer | NCI-H460 | Not specified | Not specified | >200 (Kᵢ app) | [5] |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent drug. Kᵢ app (apparent inhibition constant) is another measure of inhibitor potency.
In Vivo Anti-Tumor Activity (Cell Line-Derived Xenografts)
| Cancer Type | Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Non-Hodgkin's Lymphoma | HT | This compound | Complete tumor regression | [1] |
| Methotrexate | 17% reduction in tumor growth | [1] | ||
| Non-Hodgkin's Lymphoma | RL | This compound | Significant tumor regression (2/3 complete) | [1] |
| Methotrexate | Modest growth delay | [1] | ||
| Non-Small Cell Lung Cancer | MV522 | This compound (2 mg/kg) | 38% TGI | [5] |
| Non-Small Cell Lung Cancer | NCI-H460 | This compound (2 mg/kg) | 52% TGI | [5] |
Note: Tumor Growth Inhibition (TGI) is a percentage that indicates the reduction in tumor size in treated animals compared to control animals.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect by targeting the folate metabolic pathway, which is crucial for the synthesis of nucleotides and ultimately, DNA replication and cell division.
Caption: this compound cellular uptake and mechanism of action.
Experimental Protocols
This section details a representative protocol for evaluating the anti-tumor efficacy of this compound in patient-derived xenograft (PDX) models of T-cell lymphoma.
Establishment of T-Cell Lymphoma PDX Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with T-cell lymphoma under sterile conditions.
-
Implantation: The tumor tissue is minced into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly. Once the tumor reaches a volume of 1000-1500 mm³, it is excised and can be passaged into subsequent cohorts of mice for expansion.
Efficacy Study in Established PDX Models
-
Animal Cohort Allocation: Once tumors in the expanded cohort reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: this compound is administered intravenously at a clinically relevant dose and schedule (e.g., 30 mg/m² weekly).
-
Control Group: A vehicle control (e.g., saline) is administered following the same schedule.
-
Comparative Agent Group: An alternative therapeutic agent (e.g., methotrexate or a CHOP chemotherapy regimen) is administered at a standard dose and schedule.
-
-
Monitoring and Data Collection:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Animal body weight and overall health are monitored throughout the study.
-
-
Study Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Caption: Workflow for a patient-derived xenograft efficacy study.
Clinical Context and Relevance
The preclinical findings of this compound's potent anti-tumor activity are substantiated by its clinical performance. The pivotal PROPEL study demonstrated an overall response rate of 29% in patients with relapsed or refractory PTCL, leading to its FDA approval for this indication.[2][3] Notably, responses were observed even in heavily pretreated patients.[6] The primary dose-limiting toxicity is mucositis, which can be managed with vitamin B12 and folic acid supplementation.[1]
Conclusion
The collective evidence from in vitro, in vivo, and clinical studies strongly validates the anti-tumor effects of this compound, particularly in T-cell malignancies. Its enhanced cellular uptake and retention mechanism provide a clear advantage over older antifolates like methotrexate. While direct comparative data in PDX models remains an area for future research, the existing data provides a solid rationale for prioritizing this compound in drug development and clinical application for relevant cancer types. The experimental framework provided in this guide offers a robust methodology for further validating and comparing its efficacy in patient-derived xenografts.
References
- 1. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to (R)-Pralatrexate: A Comparative Guide to Biomarkers
For researchers and drug development professionals navigating the treatment landscape of relapsed or refractory peripheral T-cell lymphoma (PTCL), selecting the most effective therapeutic agent is a critical challenge. (R)-Pralatrexate, a potent dihydrofolate reductase (DHFR) inhibitor, has emerged as a valuable treatment option. However, patient response to this therapy can vary. This guide provides a comprehensive comparison of biomarkers with the potential to predict sensitivity to this compound, alongside alternative treatment options, supported by experimental data and detailed methodologies.
Mechanism of Action: The Basis for Biomarker Selection
This compound is a folate analog metabolic inhibitor designed for enhanced uptake and retention in tumor cells.[1][2] Its primary mechanism of action involves competitive inhibition of DHFR, an enzyme crucial for the synthesis of DNA, RNA, and proteins.[3][4] This inhibition disrupts essential cellular processes, leading to apoptosis in rapidly dividing cancer cells.[3] The efficacy of this compound is intrinsically linked to three key proteins that govern its intracellular concentration and activity:
-
Reduced Folate Carrier 1 (RFC-1 or SLC19A1): This protein is the primary transporter responsible for the influx of pralatrexate into the cell.[5][6]
-
Folylpolyglutamate Synthetase (FPGS): Once inside the cell, FPGS mediates the polyglutamylation of pralatrexate, a process that traps the drug intracellularly and enhances its inhibitory effect on DHFR.[2]
-
Dihydrofolate Reductase (DHFR): The direct target of pralatrexate. Alterations in its expression or function can influence drug sensitivity.
Biomarkers for Predicting this compound Sensitivity
Preclinical studies have consistently pointed to the expression levels of RFC-1 and FPGS as strong predictors of sensitivity to this compound. The role of DHFR expression appears to be more complex and may be more indicative of resistance mechanisms.
Data Presentation: In Vitro Sensitivity and Biomarker Expression
The following table summarizes in vitro data from various studies, correlating the half-maximal inhibitory concentration (IC50) of this compound with the expression of key biomarkers in different cancer cell lines.
| Cell Line (Cancer Type) | This compound IC50 (nM) | Relative RFC-1 (SLC19A1) mRNA Expression | Relative FPGS mRNA Expression | Relative DHFR mRNA Expression | Reference |
| Sensitive Lines | |||||
| MM.1s (Multiple Myeloma) | 1.7 - 9.7 | High | Not Reported | Not Reported | [7] |
| ARH-77 (Multiple Myeloma) | 1.7 - 9.7 | High | Not Reported | Not Reported | [7] |
| KMS-11 (Multiple Myeloma) | 1.7 - 9.7 | High | Not Reported | Not Reported | [7] |
| PCNY-1B (Multiple Myeloma) | 1.7 - 9.7 | High | Not Reported | Not Reported | [7] |
| H9 (T-cell Lymphoma) | 3.3 | High | Not Reported | Not Reported | |
| Resistant Lines | |||||
| U266 (Multiple Myeloma) | >1000 | Low | Not Reported | Not Reported | [7] |
| CAG (Multiple Myeloma) | >1000 | Low | Not Reported | Not Reported | [7] |
| RPMI 8226 (Multiple Myeloma) | >1000 | Low | Not Reported | Not Reported | [7] |
| CEM/P (T-lymphoblastic Leukemia) | >100 (30-fold increase vs. parental) | Decreased | No significant change | No significant change | [2] |
| MOLT4/P (T-lymphoblastic Leukemia) | >100 (30-fold increase vs. parental) | No significant change | No significant change | No significant change | [2] |
These in vitro findings strongly suggest that higher expression of the influx transporter RFC-1 is a key determinant of sensitivity to this compound. While clinical data from prospective trials directly correlating these biomarkers with patient outcomes are limited, the preclinical evidence provides a strong rationale for their investigation in clinical settings. The PROPEL study, a pivotal trial for pralatrexate in PTCL, demonstrated an overall response rate of 29% but did not report on biomarker correlations.[8][9]
Comparison with Alternative Treatments for Relapsed/Refractory PTCL
Several other agents are used in the treatment of relapsed or refractory PTCL, each with its own efficacy profile. Understanding these alternatives is crucial for contextualizing the potential role of biomarker-driven patient selection for this compound.
| Therapeutic Agent | Mechanism of Action | Overall Response Rate (ORR) in R/R PTCL | Reference |
| This compound | DHFR inhibitor | 29% | [8][9] |
| Belinostat | Histone Deacetylase (HDAC) inhibitor | 25.8% | |
| Romidepsin | Histone Deacetylase (HDAC) inhibitor | 25% | |
| Brentuximab Vedotin | Anti-CD30 antibody-drug conjugate | 86% (in ALK-negative ALCL) | [10][11] |
| Duvelisib | PI3K-delta and PI3K-gamma inhibitor | 50% | [1] |
| Bendamustine | Alkylating agent | 50% | [3] |
| Lenalidomide | Immunomodulatory agent | 22% | [1] |
It is important to note that response rates can vary depending on the specific subtype of PTCL.[10][11] For instance, brentuximab vedotin shows remarkable efficacy in anaplastic large cell lymphoma (ALCL), a subtype that expresses CD30.[10][11]
Experimental Protocols
Accurate and reproducible measurement of biomarker expression is paramount for their clinical application. Below are detailed methodologies for quantifying mRNA and protein expression of RFC-1 (SLC19A1), FPGS, and DHFR from lymphoma tissue samples.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol is adapted for use with formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue.[12][13][14]
1. RNA Extraction from FFPE Tissue:
-
Use a commercially available FFPE RNA isolation kit and follow the manufacturer's instructions.
-
Include a DNase I treatment step to eliminate contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
2. cDNA Synthesis:
-
Reverse transcribe 100-500 ng of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction mixture should include RNA, reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate as per the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. qRT-PCR Amplification:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes (SLC19A1, FPGS, DHFR) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green or TaqMan master mix.
-
Use a real-time PCR system to perform the amplification. A typical thermal cycling profile would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Primer sequences should be designed to span exon-exon junctions to avoid amplification of genomic DNA.
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Immunohistochemistry (IHC) for Protein Expression
This protocol outlines the steps for detecting RFC-1, FPGS, and DHFR proteins in FFPE lymphoma tissue sections.[15][16][17]
1. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Blocking and Staining:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody specific for RFC-1, FPGS, or DHFR at the optimal dilution overnight at 4°C in a humidified chamber.
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides.
4. Visualization and Counterstaining:
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
5. Analysis:
-
Evaluate the staining intensity and percentage of positive tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound cellular uptake and mechanism of action.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for biomarker analysis in PTCL tissue samples.
Logical Relationship of Biomarkers and Pralatrexate Sensitivity
Caption: Relationship between biomarker expression and pralatrexate sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Relapsed Peripheral T-Cell Lymphoma: The Tail That Wags the Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Integrating functional genomics and proteomics identifies Folate Carrier SLC19A1 as a predictor of pralatrexate sensitivity in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Pralatrexate in patients with relapsed or refractory peripheral T-cell lymphoma: results from the pivotal PROPEL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Diverse Efficacy of Salvage Treatment Regimens for Relapsed or Refractory Peripheral T-Cell Lymphoma: A Systematic Review | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for qRT-PCR analysis from formalin fixed paraffin embedded tissue sections from diffuse large b-cell lymphoma: Validation of the six-gene predictor score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 17. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
Cross-Resistance Patterns of (R)-Pralatrexate: A Comparative Guide for Researchers
An in-depth analysis of the cross-resistance profiles of (R)-Pralatrexate and other antifolates, supported by experimental data and detailed methodologies, to inform preclinical research and clinical drug development.
This compound (subsequently referred to as Pralatrexate) is a potent antifolate designed for enhanced cellular uptake and retention compared to its predecessors, such as methotrexate.[1][2] As with other chemotherapeutic agents, the development of drug resistance is a significant clinical challenge. Understanding the patterns of cross-resistance between pralatrexate and other antifolates is crucial for designing effective sequential or combination therapies. This guide provides a comprehensive comparison of these patterns, based on published experimental data.
Comparative Efficacy and Resistance Profiles
Pralatrexate generally exhibits greater potency than methotrexate and pemetrexed in various cancer cell lines.[3][4] This is largely attributed to its higher affinity for the reduced folate carrier 1 (RFC1) and folylpolyglutamate synthetase (FPGS), leading to more efficient cellular uptake and intracellular polyglutamylation, a key process for drug retention and activity.[5][6][7][8]
However, acquired resistance to pralatrexate can lead to cross-resistance with other antifolates, primarily methotrexate. The mechanisms underpinning this resistance are often shared among this class of drugs.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance profiles of pralatrexate-resistant cell lines to other antifolates, as reported in various studies. The resistance factor is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental, sensitive cell line.
| Cell Line | Drug | IC50 Parental (nM) | IC50 Resistant (nM) | Resistance Factor | Other Cross-Resistance | Citation |
| H9 (T-cell lymphoma) | Pralatrexate | ~3 | 35 (H9-12) | ~11.7 | Methotrexate: Cross-resistant | [9][10] |
| Pralatrexate | ~3 | >1000 (H9-200) | >333 | No Cross-Resistance: Romidepsin, Azacitidine, Decitabine, Gemcitabine, Doxorubicin, Bortezomib | [9][10] | |
| CEM (T-lymphoblastic leukemia) | Pralatrexate | Not specified | Not specified | 30 | Methotrexate: 2.1-fold resistant | [5] |
| Enhanced Sensitivity: Forodesine (0.4-fold) | [5] | |||||
| MOLT4 (T-lymphoblastic leukemia) | Pralatrexate | Not specified | Not specified | 30 | Methotrexate: 3.0-fold resistant | [5] |
| Enhanced Sensitivity: Cytarabine (0.1-fold) | [5] | |||||
| DU145 (Prostate Cancer) | Pralatrexate | Not specified | >200-fold resistant | >200 | Methotrexate: Partial cross-resistance. Pemetrexed & 5-FU: Limited to no cross-resistance. | [3] |
| HEP2 (Laryngeal Carcinoma) | Pralatrexate | Not specified | >200-fold resistant | >200 | Methotrexate: Partial cross-resistance. Pemetrexed & 5-FU: Limited to no cross-resistance. | [3] |
| PC6 (Lung Cancer) | Pemetrexed | Not specified | Not specified | Not specified | Methotrexate: Cross-resistant. Enhanced Sensitivity: Gemcitabine. | [11] |
Mechanisms of Resistance and Cross-Resistance
The primary mechanisms of acquired resistance to pralatrexate that can confer cross-resistance to other antifolates include:
-
Impaired Cellular Uptake: Downregulation of the SLC19A1 gene, which encodes for RFC1, is a common mechanism of resistance to pralatrexate and methotrexate, limiting the entry of these drugs into the cancer cell.[3][5][9][10]
-
Target Enzyme Alterations: Increased expression of dihydrofolate reductase (DHFR), the primary target of both pralatrexate and methotrexate, can overcome the inhibitory effects of these drugs.[3][9][10] Gene amplification of DHFR has been observed in pralatrexate-resistant cell lines.[9][10]
-
Decreased Polyglutamylation: Reduced activity of FPGS, the enzyme responsible for adding glutamate residues to antifolates to trap them inside the cell, is a known mechanism of resistance to both pralatrexate and pemetrexed.[5][6]
Interestingly, pralatrexate was designed to overcome some of these resistance mechanisms, which may explain the instances of limited or no cross-resistance with pemetrexed.[3][6] Furthermore, the development of resistance to pralatrexate can sometimes induce sensitivity to drugs with different mechanisms of action, such as nucleoside analogs.[5]
Experimental Methodologies
The data presented in this guide are derived from studies employing a range of standard molecular and cell biology techniques.
Establishment of Drug-Resistant Cell Lines
Resistant cell lines are typically generated by continuous exposure of parental cancer cell lines to stepwise increasing concentrations of the drug (e.g., pralatrexate) over a prolonged period.[5]
Cytotoxicity Assays
The antiproliferative effects and IC50 values of the antifolates are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of the drug (e.g., pralatrexate, methotrexate) for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.
Gene and Protein Expression Analysis
To investigate the molecular mechanisms of resistance, the expression levels of key genes and proteins involved in the folate pathway are assessed.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of genes such as SLC19A1 (RFC1), DHFR, and FPGS.[5]
-
Western Blotting: This method is employed to determine the protein levels of RFC1, DHFR, and FPGS, providing a confirmation of the gene expression data.[10]
Visualizing Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Cellular uptake and mechanism of action of antifolates.
Caption: Workflow for determining cross-resistance patterns.
References
- 1. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pralatrexate for Peripheral T-Cell Lymphoma (PTCL): Chance Only Supports The Prepared Mind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single agent and combination studies of pralatrexate and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of pralatrexate resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of pralatrexate resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Synergistic Anti-Tumor Activity of (R)-Pralatrexate and Romidepsin: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the synergistic effects of (R)-Pralatrexate and romidepsin, two potent anti-cancer agents, with a focus on their application in T-cell lymphoma. We present a compilation of preclinical and clinical data, detailed experimental protocols, and a proposed mechanism of synergistic action to inform researchers, scientists, and drug development professionals.
Comparative Performance: Preclinical and Clinical Evidence
The combination of this compound, a novel antifolate, and romidepsin, a histone deacetylase (HDAC) inhibitor, has demonstrated significant synergistic cytotoxicity in both in vitro and in vivo models of T-cell lymphoma, which has been corroborated by promising results in a phase 1 clinical trial.
Preclinical Synergy: In Vitro Studies
In vitro studies on T-cell lymphoma cell lines, H9 and HH, have shown a concentration-dependent synergistic effect when combining romidepsin with pralatrexate. The synergy was quantified using the Bliss independence model, with "Excess over Bliss" (EOB) scores greater than 10 indicating a synergistic interaction.
| Cell Line | Drug Combination | Exposure Time | Result (Excess over Bliss Score) | Synergy Observed |
| H9 | Romidepsin (2 nmol/L) + Pralatrexate (20 nmol/L to 1 µmol/L) | 48 hours | >10 | Yes |
| HH | Romidepsin (2 nmol/L) + Pralatrexate (20 nmol/L to 1 µmol/L) | 72 hours | >10 | Yes |
Table 1: In Vitro Synergy of Romidepsin and Pralatrexate in T-Cell Lymphoma Cell Lines.[1]
Preclinical Efficacy: In Vivo Murine Models
The synergistic activity was further confirmed in a xenograft NOG murine model of human T-cell lymphoma. The combination of pralatrexate and romidepsin resulted in a statistically significant reduction in tumor burden, as measured by bioluminescence imaging, compared to either agent alone or a control group.[1] Notably, complete remissions were observed only in the cohort receiving the combination therapy.[1]
| Treatment Group | Outcome in HUT-78 Xenograft Model |
| Control (Normal Saline) | Progressive tumor growth. |
| Romidepsin (2 mg/kg) | Minimal effect on tumor reduction. |
| Pralatrexate (15 mg/kg) | Minimal antitumor activity. |
| Romidepsin + Pralatrexate | Statistically significant reduction in tumor bioluminescence. |
| Complete remissions observed in all mice (6/6). |
Table 2: In Vivo Efficacy of Pralatrexate and Romidepsin Combination in a Murine Model of T-Cell Lymphoma.[1]
Clinical Efficacy: Phase 1 Study in Relapsed/Refractory Lymphoma
A phase 1 clinical trial (NCT01947140) evaluated the safety and efficacy of the pralatrexate and romidepsin combination in patients with relapsed or refractory lymphoma. The study established a recommended phase 2 dose and reported a high overall response rate, particularly in patients with peripheral T-cell lymphoma (PTCL).[2][3]
| Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Recommended Phase 2 Dose |
| All Evaluable Patients (n=23) | 57% (13/23) | Not Reported | Pralatrexate 25 mg/m² and Romidepsin 12 mg/m² every other week.[2][3] |
| Peripheral T-cell Lymphoma (n=14) | 71% (10/14) | 29% (4/14) |
Table 3: Clinical Efficacy from Phase 1 Study of Pralatrexate and Romidepsin.[2][3] As single agents in a similar patient population, romidepsin and pralatrexate have shown response rates of 25% and 29% respectively.[2][3]
Experimental Protocols
In Vitro Synergy Assay
-
Cell Lines: Human T-cell lymphoma cell lines H9 and HH were utilized.
-
Drug Concentrations: Romidepsin was tested at its IC10 or IC20 (2 nmol/L), both alone and in combination with pralatrexate at concentrations ranging from 20 nmol/L to 1 µmol/L.
-
Exposure Duration: Cells were exposed to the drugs for 24, 48, and 72 hours.
-
Synergy Quantification: The degree of synergy was determined using the Bliss independence model, calculating "Excess over Bliss" (EOB) scores. EOB scores greater than 10 were considered synergistic.[1]
In Vivo Xenograft Model
-
Animal Model: A xenograft NOG (NOD/Shi-scid/IL-2Rγnull) mouse model of human T-cell lymphoma was used.
-
Tumor Cell Line: HUT-78 human T-cell lymphoma cells were used for tumor implantation.
-
Treatment Regimen:
-
Control group received normal saline.
-
Single-agent romidepsin was administered intraperitoneally (i.p.) at a dose of 2 mg/kg on days 1, 8, and 14.
-
Single-agent pralatrexate was administered i.p. at 15 mg/kg on days 1, 4, 8, and 11.
-
The combination group received both drugs at the same doses and schedules as the single-agent cohorts.
-
-
Efficacy Assessment: Tumor response was monitored using in vivo surface bioluminescence imaging (BLI).[1]
Phase 1 Clinical Trial (NCT01947140)
-
Study Design: A single-institution, open-label, 3+3 dose-escalation phase 1 study.
-
Patient Population: Patients with relapsed or refractory lymphoma.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combination.
-
Dosing Schedules Investigated:
-
Every week for 3 weeks in a 28-day cycle.
-
Every week for 2 weeks in a 21-day cycle.
-
Every other week in a 28-day cycle.
-
-
Drug Administration: Pralatrexate was administered as an intravenous (IV) infusion over 3-5 minutes, and romidepsin was given as a 4-hour IV infusion.[4]
-
Response Evaluation: The overall response rate (complete response + partial response) was a secondary objective.[2]
Visualizing the Synergistic Interaction and Experimental Design
To better understand the relationship between these two agents and the methodology of their investigation, the following diagrams illustrate the proposed synergistic mechanism and the workflow of the preclinical and clinical studies.
Proposed synergistic mechanism of Pralatrexate and Romidepsin.
Workflow of preclinical and clinical investigation.
Discussion of Synergistic Mechanism
The synergistic anti-tumor effect of combining this compound and romidepsin is believed to stem from their distinct but complementary mechanisms of action targeting fundamental cellular processes in cancer cells.
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[5] This inhibition leads to a depletion of nucleotide precursors, thereby disrupting DNA and RNA synthesis and ultimately inducing apoptosis in rapidly proliferating cells like those in T-cell lymphoma.[5][6] Its high affinity for the reduced folate carrier-1 (RFC-1) facilitates its entry into tumor cells.[5]
Romidepsin, on the other hand, is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, romidepsin causes an accumulation of acetylated histones, leading to a more relaxed chromatin structure.[7] This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes that can trigger cell cycle arrest and apoptosis.[7][8]
The proposed synergy likely arises from a multi-pronged attack on the cancer cell's survival machinery. By simultaneously disrupting DNA synthesis with pralatrexate and reactivating tumor-suppressing pathways with romidepsin, the combination may lower the threshold for inducing apoptosis and overcome potential resistance mechanisms to either agent alone. One hypothesis suggests that pralatrexate's impact on the 1-carbon transfer pathway could also influence DNA methylation, adding another layer of epigenetic modification that complements the histone acetylation induced by romidepsin.
Conclusion and Future Directions
The combination of this compound and romidepsin has demonstrated marked synergy in preclinical models and a high degree of clinical activity in patients with relapsed or refractory T-cell lymphoma. The data strongly support the continued investigation of this combination in a phase 2 clinical trial to further define its efficacy. Future research should also focus on elucidating the precise molecular mechanisms underlying the observed synergy, which could lead to the identification of predictive biomarkers and the development of even more effective combination therapies for this challenging disease.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
Unveiling the Genetic Determinants of (R)-Pralatrexate Sensitivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular drivers of drug sensitivity is paramount for advancing precision medicine. This guide provides a comprehensive comparison of (R)-Pralatrexate, a potent antifolate, with its predecessor, Methotrexate. We delve into the gene expression correlates of sensitivity, supported by experimental data, detailed protocols, and visual pathway diagrams to illuminate the mechanisms of action and resistance.
This compound ((R)-PDX) is a rationally designed antifolate with a higher affinity for key enzymes in the folate pathway compared to Methotrexate (MTX). This enhanced affinity translates to increased intracellular uptake and retention, leading to greater cytotoxicity in various cancer models. However, the efficacy of this compound is intrinsically linked to the expression levels of specific genes within the folate metabolic pathway. This guide will explore these genetic determinants and provide a comparative analysis with other antifolates.
Comparative Efficacy of this compound and Methotrexate
This compound consistently demonstrates superior potency compared to Methotrexate across a range of cancer cell lines. This is evidenced by lower half-maximal inhibitory concentration (IC50) values, indicating that a lower concentration of this compound is required to inhibit cancer cell growth by 50%.
| Cell Line | Cancer Type | This compound IC50 (nM) | Methotrexate IC50 (nM) | Reference |
| H9 | T-cell Lymphoma | ~10 | >100 | [1] |
| H9-12 (PDX-Resistant) | T-cell Lymphoma | 35 | >1000 | [1] |
| H9-200 (PDX-Resistant) | T-cell Lymphoma | >1000 | >1000 | [1] |
| CEM | T-lymphoblastic Leukemia | Not Specified | Not Specified | [2] |
| MOLT4 | T-lymphoblastic Leukemia | Not Specified | Not Specified | [2] |
| MM.1s | Multiple Myeloma | 1.7 - 9.7 | 22.7 - 40.9 | [1] |
| ARH-77 | Multiple Myeloma | 1.7 - 9.7 | 22.7 - 40.9 | [1] |
| KMS-11 | Multiple Myeloma | 1.7 - 9.7 | 22.7 - 40.9 | [1] |
| PCNY-1B | Multiple Myeloma | 1.7 - 9.7 | 22.7 - 40.9 | [1] |
Table 1: Comparative IC50 Values of this compound and Methotrexate in Various Cancer Cell Lines.
Gene Expression Correlates of Sensitivity and Resistance
The sensitivity of cancer cells to this compound is significantly influenced by the expression of three key genes in the folate pathway:
-
Reduced Folate Carrier 1 (RFC1), also known as Solute Carrier Family 19 Member 1 (SLC19A1): This protein is the primary transporter responsible for the influx of folates and antifolates like this compound into the cell.[3][4] High RFC1 expression is strongly correlated with increased sensitivity to this compound.[5][6] Conversely, decreased RFC1 expression is a mechanism of acquired resistance.[5]
-
Folylpolyglutamate Synthetase (FPGS): Once inside the cell, FPGS adds glutamate residues to this compound, a process known as polyglutamylation. This traps the drug inside the cell and enhances its inhibitory effect on Dihydrofolate Reductase (DHFR). High FPGS mRNA expression correlates with increased sensitivity to this compound.[5][7]
-
Dihydrofolate Reductase (DHFR): This is the primary target enzyme for both this compound and Methotrexate. Inhibition of DHFR disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis. While increased DHFR expression is a known mechanism of resistance to Methotrexate, its role in this compound resistance is less clear, with some studies suggesting it is not a major factor.[5]
| Gene | Role in this compound Action | Correlation with Sensitivity | Mechanism of Resistance |
| RFC1 (SLC19A1) | Drug influx | Positive | Decreased expression |
| FPGS | Intracellular drug retention and activation | Positive | Decreased activity |
| DHFR | Drug target | Variable | Increased expression (less significant for PDX) |
Table 2: Key Genes Modulating Sensitivity to this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Folate pathway and this compound mechanism of action.
Caption: Typical experimental workflow for assessing drug sensitivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Methotrexate for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by plotting cell viability against drug concentration.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes of interest.
Protocol:
-
RNA Extraction: Total RNA is extracted from treated and untreated cancer cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for the target genes (RFC1, FPGS, DHFR) and a reference gene (e.g., GAPDH or ACTB) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target nucleic acid in the sample, are used to calculate the relative expression of the target genes after normalization to the reference gene.
Conclusion
The heightened potency of this compound over Methotrexate is underpinned by its enhanced uptake and intracellular retention, processes governed by the expression of RFC1 and FPGS. These genes, therefore, stand out as critical biomarkers for predicting sensitivity to this compound. For researchers and clinicians, profiling the expression of these genes in patient tumors could pave the way for a more personalized and effective application of this potent antifolate in cancer therapy. The provided experimental frameworks offer a solid foundation for further investigations into the nuances of antifolate sensitivity and resistance.
References
- 1. The anti-tumor activity of pralatrexate (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single agent and combination studies of pralatrexate and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
RFC-1 Expression: A Comparative Analysis in (R)-Pralatrexate Sensitive vs. Resistant Cells
For Immediate Release
This guide provides a detailed comparative analysis of Reduced Folate Carrier 1 (RFC-1), also known as Solute Carrier Family 19 Member 1 (SLC19A1), expression in cancer cell lines sensitive and resistant to (R)-Pralatrexate. Pralatrexate is a potent antifolate therapeutic agent, and its efficacy is critically dependent on its transport into tumor cells, a process primarily mediated by RFC-1.[1][2] Understanding the dynamics of RFC-1 expression is therefore paramount for researchers, scientists, and drug development professionals working to overcome Pralatrexate resistance.
Acquired resistance to Pralatrexate is a significant clinical challenge, and a primary mechanism involves the downregulation of RFC-1 expression.[3][4][5] This guide summarizes key experimental findings, presents quantitative data in a clear, comparative format, details the methodologies used in these pivotal studies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the relationship between RFC-1 expression and Pralatrexate sensitivity.
Table 1: Pralatrexate IC50 Values in Sensitive vs. Resistant T-Cell Lymphoma Cell Lines
| Cell Line | Description | Pralatrexate IC50 (nM) | Fold Resistance | Reference |
| H9 | Parental, Sensitive | Not explicitly stated, but sensitive to low nM concentrations | - | [3][4] |
| H9-12 | Pralatrexate-Resistant | 35 | >20-fold increase vs. parental | [3][4] |
| H9-200 | Pralatrexate-Resistant | >1000 | Significant increase vs. parental | [3][4] |
Table 2: RFC-1 (SLC19A1) mRNA Expression and Pralatrexate Uptake in Sensitive vs. Resistant T-Lymphoblastic Leukemia Cell Lines
| Cell Line | Description | Relative RFC-1 mRNA Expression (Fold Change vs. Parental) | Intracellular [14C]-PDX Uptake (AUC, dpm·min) | Reference |
| CEM | Parental, Sensitive | 1.0 | 21,646.7 | [5] |
| CEM/P | Pralatrexate-Resistant | Significantly decreased | 14,337.7 | [5] |
| MOLT4 | Parental, Sensitive | 1.0 | Not significantly different from resistant | [5] |
| MOLT4/P | Pralatrexate-Resistant | No significant change | Not significantly different from parental | [5] |
Table 3: Correlation of RFC-1 mRNA Expression with Pralatrexate Sensitivity in Multiple Myeloma Cell Lines
| Cell Line Grouping | RFC-1 mRNA Expression | Pralatrexate Sensitivity | Reference |
| Sensitive (ARH-77, MM.1s, KMS-11, PCNY-1B) | Higher basal levels | Exquisitely sensitive | |
| Resistant (U266, CAG, RPMI 8226) | Lower basal levels | Frankly resistant |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to generate and characterize Pralatrexate-resistant cell lines and to quantify RFC-1 expression.
Establishment of Pralatrexate-Resistant Cell Lines
Pralatrexate-resistant cell lines were generated by continuous exposure of parental cancer cell lines to gradually increasing concentrations of Pralatrexate over an extended period.[3][4][5]
-
Cell Culture: Parental T-lymphoblastic leukemia cell lines (CEM and MOLT4) were initially cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[5]
-
Dose Escalation: The cells were initially exposed to a low concentration of Pralatrexate (e.g., 0.01 nM), which was approximately 1/100th of the 50% inhibitory concentration (IC50).[5] The concentration of Pralatrexate was then incrementally increased over a period of several months (e.g., 10 months).[5]
-
Clonal Selection: Once resistance was established at a desired level, single-cell cloning was performed using the limiting dilution method to ensure a homogenous population of resistant cells.[5]
Quantitative Real-Time PCR (qRT-PCR) for RFC-1 mRNA Expression
The relative expression levels of RFC-1 (SLC19A1) mRNA in parental and resistant cells were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[5]
-
RNA Extraction: Total RNA was isolated from the cultured cells using a commercially available kit.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA was then used as a template for qPCR with primers specific for the RFC-1 gene. A housekeeping gene (e.g., GAPDH) was used as an internal control for normalization.
-
Data Analysis: The relative expression of RFC-1 mRNA was calculated using the comparative Ct (ΔΔCt) method, where the fold change in the resistant cells is determined relative to the parental cells.[5]
Pralatrexate Uptake Assay
The functional consequence of altered RFC-1 expression was assessed by measuring the intracellular uptake of radiolabeled Pralatrexate.[5]
-
Radiolabeled Pralatrexate: Cells were incubated with [14C]-labeled Pralatrexate (e.g., 1 nM) for various time points.[5]
-
Cell Lysis and Scintillation Counting: At each time point, the cells were washed to remove extracellular drug, lysed, and the intracellular radioactivity was measured using a scintillation counter.
-
Data Analysis: The intracellular uptake was quantified by calculating the area under the curve (AUC) from a plot of disintegrations per minute (dpm) versus time.[5]
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the comparative analysis of RFC-1 expression in Pralatrexate sensitivity and resistance.
Caption: Pralatrexate transport in sensitive vs. resistant cells.
Caption: Workflow for generating resistant cell lines.
Caption: Signaling pathway of Pralatrexate action and resistance.
References
- 1. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of pralatrexate resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Folylpolyglutamate Synthetase (FPGS) in the Potency of (R)-Pralatrexate: A Comparative Analysis
Researchers in oncology and drug development are continually seeking more effective and selective cancer therapies. (R)-Pralatrexate, a potent antifolate, has demonstrated significant clinical activity, particularly in T-cell lymphomas. A key determinant of its efficacy lies in its interaction with folylpolyglutamate synthetase (FPGS), an enzyme responsible for the intracellular retention of folates and antifolate drugs. This guide provides a comprehensive comparison of this compound with other antifolates, focusing on the pivotal role of FPGS, supported by experimental data and detailed methodologies.
This compound was rationally designed to be a superior substrate for both the reduced folate carrier (RFC), the primary transporter of folates and antifolates into the cell, and for FPGS.[1] This enhanced affinity for FPGS leads to more efficient polyglutamylation, a process where multiple glutamate residues are added to the drug molecule.[2][3] This modification is critical as it traps the drug inside the cancer cell, leading to prolonged inhibition of dihydrofolate reductase (DHFR) and disruption of DNA synthesis, ultimately triggering cell death.[3][4]
Comparative Performance: this compound vs. Other Antifolates
The superiority of this compound's interaction with FPGS becomes evident when compared to other widely used antifolates such as methotrexate and pemetrexed. This enhanced polyglutamylation translates to greater intracellular drug accumulation and heightened cytotoxic activity.
Quantitative Comparison of Antifolate Activity and FPGS Kinetics
The following table summarizes key quantitative data comparing the performance of this compound, Methotrexate, and Pemetrexed.
| Parameter | This compound | Methotrexate | Pemetrexed | Reference |
| DHFR Inhibition (Ki, app, nM) | 45 | 26 | >200 | [5] |
| Reduced Folate Carrier (RFC-1) Affinity (Km, µmol/L) | 0.3 | 4.8 | - | [6][4] |
| Rate of Intracellular Transport (Vmax/Km) | 12.6 | 0.9 | - | [6][4] |
| FPGS Affinity (Km, µmol/l) | 5.9 | 32.3 | Lower than MTX | [4][7][8] |
| Rate of Polyglutamylation (Vmax/Km) | 23.2 | 2.2 | - | [4] |
Visualizing the Mechanism and Experimental Evaluation
To better understand the biochemical processes and experimental designs discussed, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for evaluating antifolate activity.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for antifolate evaluation.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an antifolate required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., NCI-H460 non-small cell lung cancer cells) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.[9]
-
Drug Treatment: Expose the cells to a serial dilution of the antifolate drugs (this compound, methotrexate, pemetrexed) for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
FPGS Activity Assay
This assay measures the enzymatic activity of FPGS by quantifying the formation of polyglutamylated antifolates.
-
Cell Lysate Preparation: Prepare a crude cell extract from the desired cancer cell line.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, ATP, MgCl₂, KCl, DTT, L-glutamic acid, and the antifolate substrate (e.g., this compound or methotrexate).[6]
-
Enzymatic Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture and incubate at 37°C for a defined time (e.g., 2 hours).[6]
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Analysis: Separate and quantify the polyglutamylated products from the parent drug using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the reaction rate at various substrate concentrations.[6]
Cellular Uptake Assay
This assay quantifies the amount of antifolate drug transported into the cancer cells.
-
Cell Seeding: Seed cells in multi-well plates and grow to confluence.
-
Radiolabeled Drug Incubation: Incubate the cells with a radiolabeled antifolate (e.g., [³H]pralatrexate or [³H]methotrexate) at a specific concentration and for various time points.[5][9]
-
Washing: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of uptake and determine transport kinetics.
Conclusion
The enhanced activity of this compound is intrinsically linked to its superior interaction with FPGS, leading to efficient polyglutamylation and prolonged intracellular retention. The comparative data clearly demonstrates its advantages over older antifolates like methotrexate. The provided experimental protocols offer a framework for researchers to further investigate the role of FPGS in antifolate activity and to evaluate novel compounds in the drug development pipeline. This understanding is critical for the rational design of next-generation antifolates with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of germline DHFR and FPGS variants on methotrexate metabolism and relapse of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The membrane transport and polyglutamation of pralatrexate, a new-generation dihydrofolate reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-Pralatrexate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (R)-Pralatrexate
This compound is a potent antineoplastic agent that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. As a hazardous drug, all waste materials, including unused product, contaminated labware, and empty containers, must be managed in strict accordance with institutional guidelines and prevailing federal, state, and local regulations. Improper disposal, such as sewering or discarding in regular trash, is strictly prohibited. The primary and recommended method for the disposal of this compound and associated waste is high-temperature incineration.
Waste Categorization and Segregation
Proper segregation of this compound waste is the foundational step in ensuring safe disposal. Waste is broadly categorized into two main types: "trace" and "bulk" hazardous waste. This distinction is crucial as it dictates the type of containment and disposal route.
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original weight of the this compound.[1][2] Examples of trace waste include:
-
Empty vials, ampules, and IV bags
-
Used syringes and needles (if less than 3% of the drug remains)
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks
-
Labware (e.g., pipette tips, culture flasks) that has come into contact with the drug
Bulk Chemotherapy Waste: Also known as "grossly contaminated" waste, this category includes materials that do not meet the "RCRA empty" criteria. Bulk waste is considered more hazardous and requires more stringent handling. Examples include:
-
Unused or expired this compound
-
Partially empty vials, syringes, or IV bags containing more than 3% of the drug
-
Materials used to clean up spills of this compound
-
Visibly contaminated PPE
Quantitative Data for Disposal
While specific quantitative limits for this compound disposal are ultimately determined by local regulations, the following table summarizes the generally accepted handling procedures based on the type of waste.
| Waste Category | Examples | Recommended Containment | Primary Disposal Method |
| Trace this compound Waste | Empty vials, syringes (<3% residual), contaminated gloves, gowns, labware | Yellow, puncture-resistant containers labeled "TRACE CHEMO" or "CHEMOTHERAPY WASTE" | High-temperature incineration |
| Bulk this compound Waste | Unused/expired drug, partially filled vials/syringes (>3% residual), spill cleanup materials | Black, puncture-resistant, leak-proof containers labeled "HAZARDOUS WASTE: CHEMOTHERAPY" | High-temperature incineration at a licensed hazardous waste facility |
| Sharps Waste (Trace) | Needles, scalpels, and other sharps contaminated with trace amounts of this compound | Yellow, puncture-resistant sharps containers specifically designated for chemotherapy waste | High-temperature incineration |
| Sharps Waste (Bulk) | Sharps containing bulk amounts of this compound | Black, puncture-resistant sharps containers labeled as hazardous waste | High-temperature incineration at a licensed hazardous waste facility |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Double chemotherapy-grade gloves
-
A disposable, solid-front gown
-
Safety glasses or a face shield
2. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate waste into the appropriate categories (trace or bulk).
-
Use designated, color-coded containers for each waste stream.
3. Containment:
-
Trace Waste: Place in yellow, appropriately labeled containers. Sharps should be placed in yellow chemotherapy sharps containers.
-
Bulk Waste: Place in black, leak-proof, and puncture-resistant containers. These containers must be clearly labeled as "HAZARDOUS WASTE" and specify the contents as "this compound".
4. Labeling:
-
Ensure all waste containers are clearly and accurately labeled. The label should include the words "Hazardous Waste," the name of the chemical "this compound," and any other information required by your institution's Environmental Health & Safety (EH&S) department.
5. Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
6. Disposal:
-
Arrange for the collection and disposal of waste through your institution's EH&S department or a licensed hazardous waste contractor.
-
Never dispose of this compound waste in the regular trash, biohazard bags, or down the drain.
Chemical Inactivation
While high-temperature incineration is the standard for disposal, understanding the chemical stability of this compound can inform handling and spill cleanup procedures. This compound is known to degrade under hydrolytic (reaction with water) and light-stress conditions. It is also incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.
Note: No specific, validated chemical degradation or inactivation protocols for routine disposal of this compound in a laboratory setting are readily available. Therefore, chemical inactivation is not a recommended primary disposal method. The information on chemical incompatibilities is primarily for safe handling and to avoid dangerous reactions.
Experimental Protocols
Detailed experimental protocols for the chemical degradation of this compound for disposal purposes are not published in a manner that can be safely replicated in a standard laboratory setting. Research on the degradation products of pralatrexate has been conducted for analytical purposes, but these studies do not provide a step-by-step procedure for waste neutralization. Therefore, adherence to the physical disposal methods outlined above is mandatory.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting. It provides a clear, step-by-step decision-making process to ensure safety and compliance.
References
Personal protective equipment for handling (R)-Pralatrexate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Pralatrexate. Adherence to these procedures is vital for ensuring personal safety and proper disposal of this potent cytotoxic compound.
This compound is a folate analog metabolic inhibitor classified as a hazardous substance.[1][2][3] It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[2] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to prevent exposure to this compound.[4] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4] Should comply with ASTM D6978-05 standard.[4] | Prevents skin contact and absorption.[5] Double-gloving provides an additional barrier. |
| Body Protection | Gown | Disposable, fluid-resistant gown with long sleeves and closed front. | Protects skin and clothing from splashes and contamination.[5] |
| Respiratory Protection | Surgical Mask or Respirator | A surgical mask is required at a minimum.[4][6] An N95 or higher respirator should be used when there is a risk of aerosolization (e.g., handling powder, cleaning spills).[5] | Minimizes inhalation of airborne drug particles.[5] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield.[4][5] | Protects eyes from splashes of the compound.[5] |
| Foot Protection | Shoe Covers | Required when preparing sterile preparations of cytotoxic drugs.[4] | Prevents the spread of contamination outside the handling area. |
Experimental Workflow and Handling Protocol
The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.
Step-by-Step Handling and Disposal Plan:
-
Preparation:
-
Handling the Compound:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[4]
-
When administering the drug, use a technique that minimizes the risk of spills or aerosol generation.[6]
-
If the compound comes into contact with skin, wash the affected area immediately and thoroughly with soap and water.[7][8] If it contacts mucous membranes, flush thoroughly with water.[7][8]
-
-
Disposal:
-
All materials that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste.[9]
-
Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers with purple lids.[9]
-
Store the waste in a secure, designated area away from general waste.
-
Dispose of the hazardous waste through a licensed medical waste disposal service, adhering to all local, state, and federal regulations.[10] High-temperature incineration is the preferred method for destroying cytotoxic waste.[11]
-
-
Spill Management:
-
In the event of a spill, immediately secure the area to prevent exposure to others.[5]
-
While wearing full PPE, use a cytotoxic spill kit to contain and clean up the spill.[5]
-
Absorb the spill with appropriate materials from the kit.[5]
-
Clean the area with a detergent solution followed by a deactivating agent if recommended by your institution's safety protocols.[5]
-
Dispose of all cleanup materials as cytotoxic waste.[5]
-
Logical Relationship for PPE Selection
The selection of appropriate PPE is directly related to the potential routes of exposure to this compound.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. DailyMed - PRALATREXATE injection [dailymed.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Pralatrexate Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
